Methyl 3-bromo-5-(hydroxymethyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-(hydroxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJHVDGAMQOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463438 | |
| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307353-32-8 | |
| Record name | Methyl 3-bromo-5-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Technical Guide for Drug Discovery and Development
CAS Number: 307353-32-8
This technical guide provides an in-depth overview of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing a bromine atom, a hydroxymethyl group, and a methyl ester functionality. These features make it a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 307353-32-8 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |
Synthesis and Experimental Protocols
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Dimethyl 5-bromoisophthalate
This procedure outlines the esterification of 5-bromoisophthalic acid to yield the corresponding dimethyl ester.
Materials:
-
5-Bromoisophthalic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Distilled Water
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromoisophthalic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-bromoisophthalate.
Protocol 2: Selective Reduction to this compound
This protocol describes the selective reduction of one of the ester groups of dimethyl 5-bromoisophthalate to the corresponding alcohol.
Materials:
-
Dimethyl 5-bromoisophthalate
-
Sodium Borohydride (NaBH₄) or other suitable reducing agent
-
Anhydrous Tetrahydrofuran (THF) and Methanol
-
Ammonium Chloride (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve dimethyl 5-bromoisophthalate in a mixture of anhydrous THF and methanol at 0 °C.
-
Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for cancer therapy. The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Toluene and Water)
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Relevance to Signaling Pathways in Cancer
The kinase inhibitor scaffolds synthesized from this compound are often designed to target key signaling pathways that are dysregulated in cancer. Two prominent examples are the BRAF/MEK/ERK and RET signaling pathways.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.[1][3] Inhibitors targeting mutant BRAF have shown significant clinical efficacy.[4]
Caption: Simplified BRAF/MEK/ERK signaling pathway.
RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.[5][6] Genetic alterations in RET, such as point mutations and chromosomal rearrangements, can lead to its constitutive activation, driving the development of various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[6][7] Selective RET inhibitors have demonstrated significant therapeutic benefit in patients with RET-altered cancers.[7]
Caption: Simplified RET signaling pathway.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors highlights its significance in modern drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the pharmaceutical and biotechnology sectors.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-(hydroxymethyl)benzoate is an organic compound that serves as a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a reactive brominated aromatic ring and a hydroxymethyl group, allows for diverse chemical modifications. A thorough understanding of its physical properties is essential for its effective use in research and development, enabling appropriate handling, reaction setup, and purification strategies. This guide provides a concise overview of the key physical characteristics of this compound, supported by standardized experimental protocols for their determination.
Core Physical Properties
The physical properties of this compound are summarized below. It is important to note that some of these values, particularly the boiling point and density, are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 307353-32-8 | [1][2][3][4] |
| Molecular Formula | C₉H₉BrO₃ | [1][3][5] |
| Molecular Weight | 245.07 g/mol | [1][2][3][5] |
| Melting Point | Not Available | [1] |
| Boiling Point | 354.2 ± 32.0 °C (Predicted at 760 mmHg) | [1][5] |
| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Not Available | [1] |
| Appearance | Data not available | [1] |
| Storage | Sealed in a dry place at room temperature. | [1][3] |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is not extensively published, the following are detailed, standardized methodologies for determining the key physical properties of solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed range suggests the presence of impurities.
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry compound is finely powdered using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height) into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2.[2][6]
Boiling Point Determination (Thiele Tube Method)
For solid compounds that are stable at high temperatures, the boiling point can be determined, although it is less common than for liquids. This protocol is a micro-scale method suitable for small sample sizes.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Mineral oil or other high-boiling liquid
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or micro-burner
Procedure:
-
Sample Preparation: A small amount of the compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.
-
Apparatus Assembly: The test tube assembly is attached to a thermometer. This is then clamped so that it is immersed in the oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated. This induces convection currents in the oil, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][7][8]
Solubility Determination
Solubility is a key parameter for drug development, influencing formulation and bioavailability. A general protocol for assessing solubility in various solvents is provided.
Objective: To determine the extent to which the compound dissolves in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer and/or shaker water bath
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Solvent Selection: A range of relevant solvents should be chosen, such as water, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical relevance), and common organic solvents (e.g., ethanol, DMSO).
-
Equilibrium Method: An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated (e.g., in a shaker water bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method. The solubility is then reported in units such as mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a compound's melting point, a fundamental physical property.
Caption: Workflow for Melting Point Determination.
References
- 1. byjus.com [byjus.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pennwest.edu [pennwest.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable and well-documented synthetic pathway for methyl 3-bromo-5-(hydroxymethyl)benzoate, a valuable intermediate in the fields of medicinal chemistry and materials science. The presented route focuses on a multi-step synthesis starting from commercially available precursors, with an emphasis on clear experimental protocols and quantitative data.
Synthesis Pathway Overview
The most direct and well-documented pathway for the synthesis of this compound proceeds through a four-step sequence starting from 1-bromo-3,5-dimethylbenzene. This pathway involves the selective oxidation of one methyl group, followed by esterification, benzylic bromination, and subsequent hydrolysis. An alternative, shorter pathway involving the reduction of a formyl precursor is also presented.
Logical Flow of the Primary Synthesis Pathway
Caption: Primary synthesis pathway for this compound.
Detailed Experimental Protocols and Data
This section provides detailed procedures for each step of the primary synthesis pathway, including quantitative data for yields and reaction conditions.
Step 1: Synthesis of 3-bromo-5-methylbenzoic acid
The initial step involves the selective oxidation of one methyl group of 1-bromo-3,5-dimethylbenzene to a carboxylic acid using potassium permanganate.
Experimental Protocol:
To a mixture of 1-bromo-3,5-dimethylbenzene (15 g, 81 mmol) in pyridine (133 mL) and water (83 mL), the mixture is heated to 80°C. Potassium permanganate (25.6 g, 162 mmol) is then added in portions over a period of 45 minutes. The reaction mixture is maintained at 80°C for an additional 1.5 hours. After completion, the hot solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid. The resulting aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
| Parameter | Value | Reference |
| Starting Material | 1-bromo-3,5-dimethylbenzene | [1],[2] |
| Reagents | Potassium permanganate, Pyridine, Water | [1],[2] |
| Temperature | 80°C | [1],[2] |
| Reaction Time | 2.25 hours | [1],[2] |
| Yield | 29% | [2] |
Step 2: Synthesis of Methyl 3-bromo-5-methylbenzoate
The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification.
Experimental Protocol:
3-bromo-5-methylbenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 3-bromo-5-methylbenzoate. While a specific protocol for this exact substrate is not detailed in the provided search results, this is a standard and widely used esterification procedure.
| Parameter | Value | Reference |
| Starting Material | 3-bromo-5-methylbenzoic acid | [3] |
| Reagents | Methanol, Sulfuric acid (catalytic) | General Knowledge |
| Reaction Type | Fischer Esterification | General Knowledge |
| Purity | >97% (typical for commercial products) | [3] |
Step 3: Synthesis of Methyl 3-bromo-5-(bromomethyl)benzoate
The methyl group of methyl 3-bromo-5-methylbenzoate is then brominated at the benzylic position using N-bromosuccinimide (NBS).
Experimental Protocol:
Methyl 3-bromo-5-methylbenzoate is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), are added to the solution. The reaction mixture is heated to reflux and irradiated with a light source to facilitate the radical chain reaction. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude product, which can be purified by recrystallization or column chromatography.[4][5] This reaction is a standard Wohl-Ziegler bromination.[4]
| Parameter | Value | Reference |
| Starting Material | Methyl 3-bromo-5-methylbenzoate | [4],[5] |
| Reagents | N-Bromosuccinimide (NBS), AIBN | [4],[5] |
| Solvent | Carbon Tetrachloride | [4] |
| Reaction Type | Wohl-Ziegler Bromination | [4] |
Step 4: Synthesis of this compound
The final step is the hydrolysis of the benzylic bromide to the corresponding alcohol.
Experimental Protocol:
Methyl 3-bromo-5-(bromomethyl)benzoate is dissolved in a mixture of acetone and water. The solution is stirred, and the hydrolysis is allowed to proceed. The reaction can be heated to increase the rate. After the reaction is complete, the acetone is removed under reduced pressure. The aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-bromo-5-(bromomethyl)benzoate | General Knowledge |
| Reagents | Water, Acetone (co-solvent) | General Knowledge |
| Reaction Type | Nucleophilic Substitution (Hydrolysis) | General Knowledge |
Alternative Synthesis Pathway
An alternative and potentially more efficient route involves the reduction of methyl 3-bromo-5-formylbenzoate.
Logical Flow of the Alternative Synthesis Pathway
Caption: Alternative synthesis via reduction of a formyl precursor.
Step 1 (Alternative): Reduction of Methyl 3-bromo-5-formylbenzoate
The formyl group of methyl 3-bromo-5-formylbenzoate can be selectively reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride.[6]
Experimental Protocol:
Methyl 3-bromo-5-formylbenzoate is dissolved in a protic solvent such as methanol. Sodium borohydride is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford this compound.[6][7]
| Parameter | Value | Reference |
| Starting Material | Methyl 3-bromo-5-formylbenzoate | [8] |
| Reagent | Sodium Borohydride | [6],[7] |
| Solvent | Methanol | [6],[7] |
| Reaction Type | Reduction | [6] |
| Yield | Typically high for this type of reduction | General Knowledge |
This technical guide provides a comprehensive overview of the synthesis of this compound. The primary pathway, while longer, relies on well-established and documented reactions. The alternative pathway offers a more concise route, contingent on the availability of the formyl precursor. Researchers and drug development professionals can utilize this information to efficiently produce this key synthetic intermediate.
References
- 1. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3-bromo-5-methylbenzoic acid | 58530-13-5 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible retrosynthetic analysis and forward synthesis for Methyl 3-bromo-5-(hydroxymethyl)benzoate. This valuable building block in medicinal chemistry and drug development can be strategically synthesized from commercially available starting materials. This document outlines the key transformations, experimental protocols, and relevant data.
Retrosynthetic Analysis
The retrosynthesis of the target molecule, this compound (I), commences by disconnecting the ester and the hydroxymethyl functional groups to identify simpler, more readily available precursors.
The primary disconnection is at the methyl ester linkage, which is a common and reliable transformation. This leads back to the corresponding carboxylic acid, 3-bromo-5-(hydroxymethyl)benzoic acid (II). This transformation is a standard Fischer-Speier esterification.
The second key disconnection involves the hydroxymethyl group. This functional group can be installed through the hydrolysis of a bromomethyl intermediate. This retrosynthetic step points to 3-bromo-5-(bromomethyl)benzoic acid (III) as a key intermediate.
Further simplification of intermediate (III) involves the de-functionalization of the bromomethyl group back to a methyl group. This suggests that 3-bromo-5-methylbenzoic acid (IV) is a suitable starting material. This transformation in the forward direction is a radical side-chain bromination. 3-bromo-5-methylbenzoic acid is a known compound that can be synthesized from 1-bromo-3,5-dimethylbenzene.
Caption: Retrosynthetic analysis of this compound.
Forward Synthesis Pathway
Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from 3-bromo-5-methylbenzoic acid.
Caption: Proposed forward synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 3-bromo-5-methylbenzoic acid | Methyl 3-bromo-5-methylbenzoate | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | 90-95 |
| 2 | Radical Bromination | Methyl 3-bromo-5-methylbenzoate | Methyl 3-bromo-5-(bromomethyl)benzoate | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄ | Reflux | 2-4 | 75-85 |
| 3 | Hydrolysis | Methyl 3-bromo-5-(bromomethyl)benzoate | This compound | NaHCO₃, H₂O | Acetone/Water | Reflux | 3-5 | 85-90 |
Experimental Protocols
Step 1: Esterification of 3-bromo-5-methylbenzoic acid
This procedure follows the principles of a standard Fischer-Speier esterification.
Materials:
-
3-bromo-5-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromo-5-methylbenzoate. The product can be further purified by column chromatography if necessary.
Step 2: Radical Bromination of Methyl 3-bromo-5-methylbenzoate
This protocol utilizes N-bromosuccinimide (NBS) for the selective benzylic bromination of the methyl group.[1]
Materials:
-
Methyl 3-bromo-5-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 3-bromo-5-methylbenzoate (1.0 eq) in carbon tetrachloride (15 mL/g), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux under a light source (e.g., a 250W lamp) for 2-4 hours. Monitor the reaction by TLC. The disappearance of the starting material and the formation of a denser spot indicates product formation.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-5-(bromomethyl)benzoate. This product may be used in the next step without further purification.
Step 3: Hydrolysis of Methyl 3-bromo-5-(bromomethyl)benzoate
This step involves the nucleophilic substitution of the benzylic bromide with a hydroxide source.
Materials:
-
Methyl 3-bromo-5-(bromomethyl)benzoate
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Methyl 3-bromo-5-(bromomethyl)benzoate (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add sodium bicarbonate (1.5 eq) to the solution and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel to yield the final product.
References
Methyl 3-bromo-5-(hydroxymethyl)benzoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Methyl 3-bromo-5-(hydroxymethyl)benzoate (CAS No: 307353-32-8), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.
Chemical Structure and Properties
This compound is a disubstituted benzoate ester featuring a bromine atom and a hydroxymethyl group at the meta positions relative to the methyl ester. This arrangement of functional groups provides two reactive sites for further chemical transformations.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 307353-32-8[1] |
| Molecular Formula | C₉H₉BrO₃[1] |
| Molecular Weight | 245.08 g/mol [1] |
| IUPAC Name | This compound |
| InChI | 1S/C9H9BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5H2,1H3 |
| InChIKey | PWAJHVDGAMQOPF-UHFFFAOYSA-N |
| SMILES | O=C(OC)C1=CC(CO)=CC(Br)=C1 |
| Physical Form | White to yellow powder or crystals |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | N/A | Experimental data not publicly available. |
| Boiling Point | 354.2 ± 32.0 °C | Predicted value[1][2] |
| Density | 1.557 ± 0.06 g/cm³ | Predicted value[1] |
| pKa | 14.08 ± 0.10 | Predicted value[1] |
| Solubility | N/A | Experimental data not publicly available. A related compound, methyl 3-bromo-5-hydroxybenzoate, is slightly soluble in water[3] |
Table 3: Spectral Data
| Spectrum Type | Data |
| ¹H NMR | Experimental data not publicly available. |
| ¹³C NMR | Experimental data not publicly available. |
| IR Spectroscopy | Experimental data not publicly available. |
| Mass Spectrometry | Experimental data not publicly available. |
Experimental Protocols and Synthesis
While this compound is commercially available, detailed experimental protocols for its synthesis are not widely published in academic literature. However, a plausible and chemically sound method involves the selective mono-reduction of dimethyl 5-bromoisophthalate.
Proposed Synthesis Protocol: Selective Reduction of Dimethyl 5-bromoisophthalate
This proposed protocol is based on established chemical principles for the selective reduction of esters. The key to this synthesis is the use of a mild reducing agent or carefully controlled stoichiometry to favor the reduction of only one of the two methyl ester groups.
Reaction Scheme:
References
A Comprehensive Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a functionalized aromatic compound that serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is primarily leveraged in the fields of pharmaceutical and agrochemical research and development. The presence of three distinct functional groups—a bromine atom, a hydroxymethyl group, and a methyl ester—on the benzene ring provides multiple reaction sites for further chemical modifications, making it a versatile building block for the synthesis of novel compounds.
Chemical Identity
IUPAC Name: this compound
Synonyms:
CAS Number: 307353-32-8[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | |
| Boiling Point | 354.2 ± 32.0 °C (Predicted) | [1] |
| Density | 1.557 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.08 ± 0.10 (Predicted) | [1] |
Synthesis
A general experimental approach for such a transformation is outlined below. This protocol is illustrative and would require optimization for specific laboratory conditions.
Illustrative Experimental Protocol: Selective Reduction of Dimethyl 5-bromoisophthalate
Materials:
-
Dimethyl 5-bromoisophthalate
-
A mild reducing agent (e.g., sodium borohydride in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Quenching agent (e.g., methanol, saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 5-bromoisophthalate in a suitable anhydrous solvent.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Addition of Reducing Agent: Slowly add a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the chosen mild reducing agent to the cooled solution with vigorous stirring. The slow addition is crucial to control the reaction and prevent over-reduction to the diol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent.
-
Workup: Allow the reaction mixture to warm to room temperature. If necessary, add water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthetic Pathway Visualization
The following diagram illustrates a potential synthetic pathway for the preparation of this compound from dimethyl 5-bromoisophthalate.
Caption: A plausible synthetic route to this compound.
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of more complex molecules. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon bonds. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material.
Conclusion
This compound is a key building block in synthetic organic chemistry with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental data is not widely published, its synthesis can be achieved through established chemical transformations. Further research and publication of its detailed characterization and reaction protocols would be beneficial to the scientific community.
References
An In-depth Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a key chemical intermediate, playing a crucial role as a building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a reactive brominated aromatic ring and a versatile hydroxymethyl group, makes it a valuable synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on its synthesis, chemical and physical properties, and its notable applications in the development of therapeutic agents. While the specific historical discovery of this compound is not extensively documented, its importance is evident through its utilization in the synthesis of various enzyme inhibitors.
Introduction
This compound (CAS No. 307353-32-8) is a substituted benzoate ester.[1] The strategic placement of the bromo, hydroxymethyl, and methyl ester functionalities on the benzene ring provides multiple reaction sites for synthetic transformations. The bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the hydroxymethyl group can be further oxidized or functionalized. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification. These characteristics make it an important intermediate in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The data is a combination of experimentally determined and predicted values.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | |
| CAS Number | 307353-32-8 | [1] |
| Appearance | White to yellow powder or crystals | |
| Boiling Point (Predicted) | 354.2 ± 32.0 °C | [1] |
| Density (Predicted) | 1.557 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Refrigerator | |
| Purity | Typically ≥95% | |
| InChI Key | PWAJHVDGAMQOPF-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 3-bromo-5-methylbenzoic acid
One documented method for the synthesis of the precursor, 3-bromo-5-methylbenzoic acid, involves the oxidation of 1-bromo-3,5-dimethylbenzene.
Experimental Protocol:
-
Reactants: 1-bromo-3,5-dimethylbenzene, potassium permanganate (KMnO₄), pyridine, and water.[2]
-
Procedure: A mixture of 1-bromo-3,5-dimethylbenzene in pyridine and water is heated to 80°C. Potassium permanganate is added in portions over a period of 45 minutes. The reaction mixture is heated for an additional 1.5 hours at 80°C. The hot solution is then filtered. The filtrate is acidified with concentrated hydrochloric acid. The aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
-
Yield: A reported yield for this reaction is 29%.[2]
Proposed Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid
The final step to obtain this compound would be the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid. The Fischer-Speier esterification is a common and effective method for this transformation.
General Experimental Protocol (Fischer-Speier Esterification):
-
Reactants: 3-bromo-5-(hydroxymethyl)benzoic acid, methanol, and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure: The carboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester. Further purification can be achieved by column chromatography or recrystallization.
The logical relationship for this proposed synthesis is depicted in the following workflow diagram.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of various pharmaceutically active compounds.[1] Its utility is demonstrated by its incorporation into the synthesis of inhibitors for several key enzymes implicated in various diseases.
Intermediate in the Synthesis of Enzyme Inhibitors
This compound serves as a key intermediate in the development of inhibitors for several classes of enzymes, including:
-
Ubiquitin C-terminal hydrolase L5 (UCHL5): UCHL5 is a deubiquitinating enzyme that has been identified as a potential therapeutic target in oncology.
-
Rho-associated coiled-coil containing protein kinase (ROCK): ROCK inhibitors are being investigated for the treatment of various cardiovascular diseases, including hypertension and glaucoma.
-
Phosphoinositide 3-kinase alpha (PI3Kα): PI3Kα is a lipid kinase that plays a critical role in cell growth, proliferation, and survival, and its inhibitors are being developed as anti-cancer agents.
-
B-Raf: B-Raf is a serine/threonine-protein kinase that is a key component of the MAPK signaling pathway. Inhibitors of B-Raf are used in the treatment of certain types of cancer, particularly melanoma.
The general workflow for the utilization of this compound in the synthesis of these enzyme inhibitors is illustrated below.
Caption: Application of this compound in drug discovery.
Characterization Data
While specific spectroscopic data (NMR, HPLC, MS) for this compound is not publicly available in the searched literature, commercial suppliers of this compound typically provide this information upon request. Researchers can obtain certificates of analysis that include detailed characterization data to confirm the identity and purity of the compound. For reference, the mass spectrum of the related compound, 3-bromobenzoic acid, is available in the NIST WebBook.[3]
Conclusion
This compound is a synthetically versatile and commercially important intermediate. Its value lies in its utility as a starting material for the synthesis of complex, biologically active molecules, particularly in the field of drug discovery. While a detailed historical account of its discovery is not prominent, its continued use in the synthesis of potential therapeutic agents underscores its significance in medicinal chemistry. Further research into novel synthetic routes and applications of this compound is likely to continue, driven by the ongoing demand for new and effective therapeutic agents.
References
An In-depth Technical Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key intermediate in various fields of chemical synthesis. This document details its chemical properties, outlines a representative synthetic protocol, and illustrates a common experimental workflow.
Core Compound Data
This compound is a benzoate derivative utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₉H₉BrO₃ | [1][2] |
| Molecular Weight | 245.07 g/mol | [2][3] |
| CAS Number | 307353-32-8 | [1][2][3] |
| Appearance | White to yellow powder or crystals | [4] |
| Storage | Sealed in dry, room temperature | [2] |
Synthetic Applications and Methodologies
This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its functional groups—the bromo substituent, the hydroxymethyl group, and the methyl ester—offer multiple reaction sites for further chemical transformations. It is a valuable precursor in the development of novel organic compounds for medicinal chemistry and materials science.[1]
Reaction:
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate → Methyl 3-amino-5-bromo-2-hydroxybenzoate
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol)
-
Methanol (1000 mL)
-
Activated iron powder (2 mol)
-
Saturated ammonium chloride solution (1.5 mol)
-
Diatomaceous earth (200 g)
Procedure:
-
A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.
-
Activated iron powder is added to the mixture in a single portion.
-
The reaction mixture is heated to a gentle reflux.
-
Saturated ammonium chloride solution is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for 3 hours, with the progress monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the mixture is cooled to room temperature.
-
Diatomaceous earth is added, and the mixture is filtered to remove solid residues.
-
The solid residue is washed with hot methanol.
-
The filtrates are combined, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash chromatography on a silica gel column to yield the final product.[5]
Visualizing Synthetic Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted methylbenzoate, based on the experimental protocol described above.
Caption: Generalized workflow for the synthesis and purification of a substituted methylbenzoate.
References
A Comprehensive Technical Guide to the Theoretical Yield Calculation for Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed methodology for the theoretical yield calculation of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key intermediate in pharmaceutical synthesis. This document outlines a representative experimental protocol based on the Fischer esterification of 3-bromo-5-(hydroxymethyl)benzoic acid and offers a step-by-step guide to determining the limiting reactant and calculating the maximum possible yield of the final product.
Introduction
This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromine atom and a hydroxymethyl group, allows for diverse chemical modifications, making it a crucial component in the development of novel therapeutics. An accurate calculation of the theoretical yield is fundamental in synthetic chemistry to assess the efficiency of a reaction and to optimize reaction conditions for large-scale production. This guide will walk through the essential calculations and experimental considerations for the synthesis of this important compound.
Synthetic Pathway: Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The overall reaction is depicted below:
Figure 1: Reaction scheme for the Fischer esterification of 3-bromo-5-(hydroxymethyl)benzoic acid.
Experimental Protocol
This section outlines a detailed, representative experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-bromo-5-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | 231.04 | 10.0 g | 0.0433 |
| Methanol | CH₄O | 32.04 | 50.0 mL | 1.236 |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 1.0 mL | - |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
| Dichloromethane | CH₂Cl₂ | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (0.0433 mol) of 3-bromo-5-(hydroxymethyl)benzoic acid and 50.0 mL of methanol.
-
Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant.
Step 1: Determine the moles of each reactant.
-
3-bromo-5-(hydroxymethyl)benzoic acid:
-
Mass = 10.0 g
-
Molecular Weight = 231.04 g/mol
-
Moles = 10.0 g / 231.04 g/mol = 0.0433 mol
-
-
Methanol:
Step 2: Identify the Limiting Reactant.
The stoichiometry of the Fischer esterification is 1:1 between the carboxylic acid and the alcohol.
-
Moles of 3-bromo-5-(hydroxymethyl)benzoic acid = 0.0433 mol
-
Moles of Methanol = 1.236 mol
Since the reaction requires a 1:1 molar ratio, and there are significantly fewer moles of 3-bromo-5-(hydroxymethyl)benzoic acid, it is the limiting reactant .
Step 3: Calculate the Theoretical Yield.
The theoretical yield of the product is calculated based on the number of moles of the limiting reactant.
-
Moles of limiting reactant (3-bromo-5-(hydroxymethyl)benzoic acid) = 0.0433 mol
-
The reaction produces one mole of this compound for every mole of 3-bromo-5-(hydroxymethyl)benzoic acid reacted.
-
Therefore, the theoretical moles of product = 0.0433 mol.
-
Molecular Weight of this compound = 245.07 g/mol .[2]
-
Theoretical Yield (in grams) = Moles of product * Molecular Weight of product
-
Theoretical Yield = 0.0433 mol * 245.07 g/mol = 10.61 g
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Starting Amount | Moles | Stoichiometric Role |
| 3-bromo-5-(hydroxymethyl)benzoic acid | 231.04 | 10.0 g | 0.0433 | Limiting Reactant |
| Methanol | 32.04 | 50.0 mL (39.6 g) | 1.236 | Excess Reactant |
| This compound | 245.07 | - | 0.0433 | Product |
| Theoretical Yield | 245.07 | 10.61 g | 0.0433 | - |
Visualizations
Fischer Esterification Mechanism:
Caption: Fischer Esterification Reaction Mechanism.
Experimental Workflow:
Caption: Experimental Workflow for Synthesis.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromo-5-(hydroxymethyl)benzoate. This reaction is a powerful tool for the synthesis of biphenyl compounds, which are important structural motifs in many pharmaceutical agents and functional materials. The functional groups on the starting material, a methyl ester and a hydroxymethyl group, are generally well-tolerated in Suzuki couplings, making this a versatile building block in drug discovery and development.[1][2]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[3][4] The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to form the C-C bond and regenerate the catalyst.[4][5][6] A base is required to facilitate the transmetalation step.[7]
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.[3][6]
Materials:
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1–5 mol%)[3][5]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[3]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF, or mixtures with water)[3][5]
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware for organic synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, any additional ligand, and the base.[3][6]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a biphasic system (e.g., toluene/water) is used, add the degassed water.
-
Degassing: Further degas the reaction mixture by bubbling a slow stream of inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of NH₄Cl.[3] Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.[3]
Data Presentation: Representative Reaction Conditions
The choice of reaction parameters is crucial for a successful Suzuki coupling. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | This compound (1.0 eq.) | This compound (1.0 eq.) | This compound (1.0 eq.) |
| Boronic Acid | Arylboronic acid (1.2 eq.) | Arylboronic acid (1.5 eq.) | Arylboronic acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 eq.) | Cs₂CO₃ (2.5 eq.) | K₃PO₄ (2.0 eq.) |
| Solvent | Toluene/H₂O (4:1) | 1,4-Dioxane | 2-MeTHF |
| Temperature | 100 °C | 90 °C | 80 °C |
| Time | 12 h | 16 h | 12-24 h |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
References
Application Notes and Protocols for Methyl 3-bromo-5-(hydroxymethyl)benzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-bromo-5-(hydroxymethyl)benzoate as a versatile intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the development of Rho kinase (ROCK) inhibitors. This document includes detailed experimental protocols for key synthetic transformations and a summary of the biological context for ROCK inhibition.
Introduction
This compound is a key building block in medicinal chemistry due to its distinct functional groups that allow for sequential and regioselective modifications. The presence of a bromo substituent enables carbon-carbon bond formation through various cross-coupling reactions, the methyl ester can be hydrolyzed or converted to amides, and the hydroxymethyl group offers a site for etherification or oxidation. This trifunctional nature makes it an ideal starting material for the construction of complex molecular scaffolds, such as those found in potent and selective enzyme inhibitors.
One notable application of this intermediate is in the synthesis of benzopyrazole-based Rho kinase (ROCK) inhibitors. ROCKs are serine/threonine kinases that play a crucial role in cellular processes such as smooth muscle contraction, cell adhesion, and motility.[1][2][3][4][5] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including glaucoma, hypertension, and cancer, making ROCK a significant therapeutic target.[1][6][7]
Key Applications in Pharmaceutical Synthesis
The primary application highlighted in these notes is the use of this compound as a precursor for a key intermediate in the synthesis of benzopyrazole ROCK inhibitors. The synthesis involves a pivotal Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Key Benzopyrazole Intermediate
The core synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable pyrazole boronic acid or boronic ester. This reaction forms the central biphenyl-like scaffold of the target ROCK inhibitor. Subsequent chemical modifications of the ester and hydroxymethyl groups can then be performed to complete the synthesis of the final active pharmaceutical ingredient (API).
Experimental Protocols
The following are detailed protocols for the key synthetic steps involved in the utilization of this compound for the synthesis of a benzopyrazole intermediate.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of this compound with a pyrazole boronic ester to form Methyl 3-(hydroxymethyl)-5-(1H-pyrazol-1-yl)benzoate.
Materials:
-
This compound (1.0 equiv)
-
1-(tert-Butoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the pyrazole boronic ester, Palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol details the conversion of the methyl ester to a carboxylic acid, a common step in preparing for subsequent amide coupling reactions.
Materials:
-
Methyl 3-(hydroxymethyl)-5-(1H-pyrazol-1-yl)benzoate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling reaction. Please note that yields can vary depending on the specific pyrazole boronic ester and reaction conditions used.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pyrazole boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
| This compound | Pyrazole boronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 18 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a benzopyrazole carboxylic acid intermediate from this compound.
Caption: Synthetic route to a key ROCK inhibitor intermediate.
Rho Kinase (ROCK) Signaling Pathway
This diagram illustrates the role of the Rho/ROCK pathway in smooth muscle contraction, a key process in the pathophysiology of diseases like glaucoma. ROCK inhibitors block this pathway, leading to therapeutic effects.[1][2][3][4][5]
Caption: The Rho/ROCK signaling pathway in smooth muscle.
References
- 1. Rho Kinase in Vascular Smooth Muscle - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-bromo-5-(hydroxymethyl)benzoic acid is a bifunctional organic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure contains both a carboxylic acid and a primary alcohol (a hydroxymethyl group), presenting a common challenge in synthetic chemistry: achieving chemoselective modification of one functional group while preserving the other. This document provides detailed protocols for the selective esterification of the carboxylic acid moiety of 3-bromo-5-(hydroxymethyl)benzoic acid, a critical transformation for creating derivatives with tailored properties for drug development and other applications. Two primary methods are presented: the classic acid-catalyzed Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification.
Data Presentation: Comparison of Esterification Methods
The selection of an appropriate esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the substrate to the reaction conditions. The following table summarizes typical reaction conditions and expected outcomes for the selective esterification of the carboxylic acid group in 3-bromo-5-(hydroxymethyl)benzoic acid.
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Steglich Esterification |
| Target Reaction | Selective esterification of the carboxylic acid | Selective esterification of the carboxylic acid |
| Alcohol Reagent | Serves as both reactant and solvent (e.g., Methanol, Ethanol) | Stoichiometric reactant (e.g., Methanol, Ethanol, Benzyl alcohol) |
| Activating Agent | Strong acid catalyst (e.g., H₂SO₄, p-TsOH)[1] | Carbodiimide (e.g., DCC, EDC)[2][3] |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) | 4-Dimethylaminopyridine (DMAP) (catalytic amount)[2][4] |
| Solvent | Excess alcohol (e.g., Methanol, Ethanol)[5][6] | Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[3] |
| Temperature | Reflux (e.g., ~65 °C for Methanol)[7][8] | 0 °C to Room Temperature[3] |
| Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | 85 - 95%[7] | >80%[2] |
| Key Advantage | Simple, inexpensive reagents, and high throughput. | Very mild conditions, compatible with acid-sensitive functional groups.[2] |
| Key Disadvantage | Harsh acidic conditions may cause side reactions. Equilibrium limited. | Higher cost of reagents, byproduct (urea) removal required.[3] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid (Synthesis of Methyl Ester)
This protocol describes the synthesis of methyl 3-bromo-5-(hydroxymethyl)benzoate using methanol in excess as both the reagent and solvent, with sulfuric acid as the catalyst.[7][8] The large excess of alcohol helps to drive the equilibrium towards the product.[5][1]
Materials:
-
3-bromo-5-(hydroxymethyl)benzoic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol (20-40 eq).
-
Catalyst Addition: While stirring the solution, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain the reflux for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Solvent Removal: Once the reaction is complete (indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; be cautious of CO₂ evolution), and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Steglich Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid (Synthesis of Ethyl Ester)
This protocol employs mild conditions using a carbodiimide coupling agent and a DMAP catalyst to selectively form the ester at the carboxylic acid position.[2][3] This method is ideal for substrates that are sensitive to acid.[4]
Materials:
-
3-bromo-5-(hydroxymethyl)benzoic acid
-
Anhydrous Ethanol (CH₃CH₂OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration apparatus, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the flask in an ice bath (0 °C). Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up:
-
If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 3-bromo-5-(hydroxymethyl)benzoate.
Visualizations
Caption: General experimental workflow for the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid.
Caption: Logical diagram of strategies for selective esterification.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. grokipedia.com [grokipedia.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 3-bromo-5-(hydroxymethyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile bifunctional building block in organic synthesis. Its structure incorporates a bromine atom, a hydroxymethyl group, and a methyl ester, offering multiple reaction sites for the construction of complex molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl and methyl ester groups provide additional handles for further functionalization, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 307353-32-8 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Boiling Point | 354.2±32.0 °C at 760 mmHg | [2] |
Applications in Organic Synthesis
This compound serves as a key starting material for the synthesis of a variety of complex organic molecules. Its utility is primarily demonstrated in cross-coupling reactions where the bromo substituent is replaced to form new C-C bonds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. This compound can be effectively coupled with various boronic acids or esters in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of biphenyl derivatives, which are common scaffolds in many biologically active compounds.
A key application of this building block is in the synthesis of precursors for pharmaceutically active molecules. For instance, it is a starting material in the synthesis of novel biphenyl derivatives that act as muscarinic M3 receptor antagonists, which have potential applications in treating chronic obstructive pulmonary disease and other conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(hydroxymethyl)-5-(2-methylpyridin-5-yl)benzoate
This protocol details the synthesis of a biphenyl derivative, a key intermediate for various pharmaceutical compounds, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Suzuki coupling of this compound.
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | 0.05 |
| Sodium carbonate (Na₂CO₃) | 2.0 |
| 1,4-Dioxane | - |
| Water | - |
Procedure:
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Heat the reaction mixture to 80 °C for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Quantitative Data:
| Product | Yield |
| Methyl 3-(hydroxymethyl)-5-(2-methylpyridin-5-yl)benzoate | 91% |
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for utilizing this compound as a building block in a typical cross-coupling synthesis project.
Caption: General workflow for a cross-coupling synthesis.
References
Application Notes and Protocols: Methyl 3-bromo-5-(hydroxymethyl)benzoate in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile trifunctional building block in medicinal chemistry, serving as a key starting material for the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a methyl ester for derivatization, and a hydroxymethyl group for further functionalization, makes it an ideal scaffold for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent Rho-kinase (ROCK) inhibitors, a class of therapeutic agents with applications in cardiovascular diseases and oncology.
Application: Synthesis of Isoquinolin-1-amine based ROCK Inhibitors
The isoquinoline-1-amine scaffold is a well-established pharmacophore for the inhibition of ROCK kinases. The strategic use of this compound allows for the efficient synthesis of substituted isoquinolin-1-amines, leading to compounds with high potency and selectivity.
Rationale for Synthesis
The synthesis plan involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a cyanophenyl group at the 3-position of the benzoate. The resulting biphenyl derivative is then subjected to a series of transformations to construct the isoquinoline-1-amine core. This approach allows for the modular synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Quantitative Data: Biological Activity of Isoquinolin-1-amine ROCK Inhibitors
The following table summarizes the in vitro potency of a representative isoquinolin-1-amine ROCK inhibitor, demonstrating the therapeutic potential of compounds synthesized using this compound as a starting material.
| Compound ID | Target | IC50 (nM) |
| IQA-1 | ROCK1 | 650 |
| ROCK2 | 670 |
Data is representative of isoquinolin-1-amine derivatives.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Methyl 3'-cyano-5'-(hydroxymethyl)biphenyl-3-carboxylate
This protocol details the Suzuki-Miyaura cross-coupling of this compound with 3-cyanophenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
3-Cyanophenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 3-cyanophenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 3'-cyano-5'-(hydroxymethyl)biphenyl-3-carboxylate.
Protocol 2: Synthesis of 4-(5-(Hydroxymethyl)-3-methoxyphenyl)isoquinolin-1-amine (IQA-1)
This protocol describes the conversion of the biphenyl intermediate to the final isoquinolin-1-amine product.
Materials:
-
Methyl 3'-cyano-5'-(hydroxymethyl)biphenyl-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Manganese dioxide (MnO₂)
-
Ammonia in methanol
-
Appropriate solvents (THF, DCM, Methanol)
Procedure:
-
Reduction of the ester and nitrile: Dissolve Methyl 3'-cyano-5'-(hydroxymethyl)biphenyl-3-carboxylate in anhydrous THF and cool to 0 °C. Slowly add a solution of LiAlH₄ in THF. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction carefully with water and 15% NaOH solution. Filter the resulting solid and concentrate the filtrate to obtain the corresponding diol-amine.
-
Oxidation to the lactol: Dissolve the diol-amine in DCM and add activated MnO₂. Stir the mixture at room temperature for 24 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield the lactol intermediate.
-
Formation of the isoquinolin-1-amine: Dissolve the lactol in a saturated solution of ammonia in methanol. Heat the mixture in a sealed tube at 100 °C for 12 hours. Cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-(5-(hydroxymethyl)-3-methoxyphenyl)isoquinolin-1-amine (IQA-1).
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of IQA-1.
Rho-Kinase (ROCK) Signaling Pathway
Caption: Inhibition of the Rho/ROCK signaling pathway by IQA-1.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of potent isoquinolin-1-amine based ROCK inhibitors. The modular synthetic route allows for the generation of diverse analogs, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The continued exploration of this building block is expected to yield novel therapeutic candidates for a range of diseases.
References
Application Notes and Protocols for the Purification of Methyl 3-bromo-5-(hydroxymethyl)benzoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Methyl 3-bromo-5-(hydroxymethyl)benzoate using column chromatography. The described methodology is based on established principles of chromatography for aromatic esters and is designed to yield a product of high purity suitable for further research and development applications.
Data Presentation
Prior to column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The Retention Factor (Rf) is a key parameter in this process, with an ideal value for column chromatography typically falling between 0.2 and 0.4.[1] The following table provides expected Rf values for this compound and potential impurities in common TLC solvent systems. Due to the presence of a polar hydroxymethyl group, moderately polar solvent systems are recommended.
| Compound | Functional Groups | Expected Polarity | Example TLC Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value (Approximate) |
| This compound | Ester, Bromo, Hydroxymethyl | Polar | 7:3 | 0.3 - 0.4 |
| Starting Material (e.g., a less polar precursor) | Ester, Bromo | Less Polar | 7:3 | 0.6 - 0.7 |
| Polar Impurity (e.g., a diol) | Ester, Bromo, Dihydroxymethyl | More Polar | 7:3 | 0.1 - 0.2 |
Experimental Protocols
This section outlines the detailed methodology for the column chromatography purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 70-230 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Collection tubes or flasks
-
Rotary evaporator
-
Beakers and flasks
-
Sand or cotton wool
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the dissolved sample onto the baseline.
-
Develop the Plate: Prepare a developing chamber with a mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (v/v). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Visualize the Plate: Allow the solvent front to move up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimize the Solvent System: Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.3-0.4 for the desired product, this compound. If the Rf is too high, increase the proportion of the less polar solvent (hexane). If the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate).
Step 2: Column Chromatography
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton wool or a layer of sand at the bottom of the column to prevent the silica gel from washing out.
-
Prepare a slurry of silica gel in the optimized mobile phase (determined from TLC).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level just reaches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Maintain a constant flow of the mobile phase through the column. A gentle pressure can be applied to the top of the column to speed up the elution if necessary.
-
For compounds with significantly different polarities, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity by adding more of the more polar solvent. For example, starting with 9:1 hexane:ethyl acetate and gradually increasing to 7:3 hexane:ethyl acetate.[2][3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Spot each fraction on a TLC plate and develop it using the optimized solvent system.
-
Visualize the spots under a UV lamp.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
References
Application Note and Protocol for the Purification of Methyl 3-bromo-5-(hydroxymethyl)benzoate via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the purification of Methyl 3-bromo-5-(hydroxymethyl)benzoate using the recrystallization technique. The protocol details a systematic approach to solvent selection and the subsequent purification process, designed to yield a product of high purity suitable for downstream applications in pharmaceutical synthesis and materials science.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of more complex molecules, including active pharmaceutical ingredients.[1] The purity of this intermediate is critical for the success of subsequent reactions, affecting reaction efficiency, yield, and the impurity profile of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, while impurities remain dissolved in the surrounding solution (mother liquor).[3]
Principles of Recrystallization
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:
-
High solvency at elevated temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low solvency at ambient or low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
For this compound, which contains both polar (hydroxyl, ester) and non-polar (brominated aromatic ring) functionalities, a solvent of intermediate polarity or a mixed solvent system is often effective.[4]
Experimental Protocol
This protocol is divided into two main stages: a solvent screening procedure to identify a suitable recrystallization solvent, followed by the full-scale recrystallization.
3.1. Materials and Equipment
-
Crude this compound
-
Selection of candidate solvents (e.g., deionized water, ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane/hexanes)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Test tubes
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
3.2. Protocol 1: Solvent Screening
The objective of this initial step is to efficiently identify an optimal single or mixed solvent system for the recrystallization.
-
Preparation: Place a small amount (approx. 20-30 mg) of crude this compound into several different test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a few drops of a different candidate solvent and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[4]
-
Heating: Gently heat the test tubes containing the undissolved solid on a hot plate. Continue to add the solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature. A good solvent will show significant crystal formation upon cooling.[3]
-
Ice Bath: If crystallization does not occur at room temperature, cool the test tubes in an ice-water bath for 15-20 minutes to induce crystallization.[3][4]
-
Evaluation: The best solvent is one that dissolves the compound completely when hot but yields a large quantity of crystals upon cooling. If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be tested. For a mixed system, dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) and then add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.
3.3. Protocol 2: Recrystallization Procedure
Once a suitable solvent system has been identified, proceed with the bulk recrystallization.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid is completely dissolved.[4] Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[4]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and placed in a well-ventilated area or a desiccator.
Data Presentation
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | e.g., Off-white powder | e.g., White crystalline solid |
| Mass (g) | User-defined | User-defined |
| Purity (by HPLC/GC, %) | User-defined | User-defined |
| Melting Point (°C) | User-defined | User-defined |
| Recovery Yield (%) | N/A | Calculated |
Recovery Yield (%) = (Mass of pure product / Mass of crude product) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high level of impurities or cooling the solution too quickly. Try using a larger volume of solvent or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound can induce crystallization.[4]
-
Low Recovery: This can result from using too much solvent, washing the crystals with solvent that is not ice-cold, or premature crystallization during hot filtration. Ensure the minimum amount of hot solvent is used and that washing is performed with a minimal amount of ice-cold solvent.[4]
References
Application Notes & Protocols: Monitoring Reactions of Methyl 3-bromo-5-(hydroxymethyl)benzoate by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile chemical intermediate with key functional groups—a bromine atom, a hydroxymethyl group, and a methyl ester—that allow for a variety of synthetic transformations.[1] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Thin-Layer Chromatography (TLC) is an essential, cost-effective, and rapid analytical technique used to monitor the progress of chemical reactions by separating components of a mixture.[2][3] These application notes provide detailed protocols for monitoring common reactions of this compound using TLC.
Key Reactions of this compound
This molecule's structure allows for selective modification at its three primary functional groups. Key transformations include:
-
Suzuki-Miyaura Coupling: The bromo- substituent is readily displaced via palladium-catalyzed cross-coupling with various organoboron compounds to form new carbon-carbon bonds.[4][5] This is a common strategy for building more complex molecular scaffolds.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, introducing new functionalities for further reactions.
-
Etherification/Esterification of the Hydroxymethyl Group: The alcohol can be converted into an ether or ester to modify the molecule's properties or to install a protective group.
General Protocol for TLC Monitoring
This protocol outlines the standard procedure for using TLC to track reaction progress.[6]
2.1. Materials
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing.[3][7]
-
TLC Chamber with Lid
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate, Acetone).[3]
-
Spotting Capillaries
-
Pencil
-
Forceps
-
Visualization tools: UV lamp (254 nm), iodine chamber, potassium permanganate (KMnO₄) staining solution.[8][9]
2.2. Experimental Protocol
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[2] Mark tick marks for each lane.
-
Prepare the Sample: Take a small aliquot (a tiny sample) from the reaction mixture using a capillary spotter.[6] Dilute the aliquot with a volatile solvent (e.g., ethyl acetate, dichloromethane) if the reaction mixture is highly concentrated.
-
Spot the Plate:
-
Lane 1 (Starting Material - SM): Spot a dilute solution of the starting material, this compound.
-
Lane 2 (Co-spot - Co): Spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of the SM spot.[6] This helps to confirm the identity of the starting material in the reaction lane.
-
Lane 3 (Reaction Mixture - Rxn): Spot the diluted aliquot of the reaction mixture.
-
Ensure spots are small and concentrated by applying the sample gently and allowing the solvent to evaporate completely between applications.[2]
-
-
Develop the Plate:
-
Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to aid solvent vapor saturation and close the lid. Allow it to sit for 5-10 minutes.
-
Using forceps, place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
UV Visualization: View the plate under a short-wave UV lamp (254 nm).[9][10] Aromatic compounds will appear as dark spots against the fluorescent green background.[9] Circle the spots lightly with a pencil.[10]
-
Iodine Staining: Place the plate in a chamber containing iodine crystals.[8] Many organic compounds will appear as yellow-brown spots.[10] This method is semi-destructive.[10]
-
Permanganate Staining: Dip the plate into a potassium permanganate solution. Oxidizable groups, such as the hydroxymethyl group on the starting material, will appear as yellow-brown spots against a purple background.[8] This method is destructive.[9]
-
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Application Note 1: Monitoring a Suzuki-Miyaura Coupling Reaction
This protocol details the monitoring of the reaction between this compound and an arylboronic acid.
3.1. Protocol
-
Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
-
TLC Mobile Phase: A common solvent system for such reactions is a mixture of hexanes and ethyl acetate.[3] A starting ratio of 4:1 (Hexanes:Ethyl Acetate) is recommended. Adjust the ratio to achieve an Rf of ~0.3-0.5 for the starting material.
-
Procedure: Follow the general protocol (Section 2.2). Spot the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).
-
Analysis: The reaction is complete when the starting material spot in the 'Rxn' lane has completely disappeared, and a new spot corresponding to the product is observed. The product's polarity, and thus its Rf value, will depend on the nature of the coupled group.
3.2. Data Presentation: Representative Rf Values
| Compound | Function | Expected Polarity | Representative Rf Value* | Visualization Method |
| This compound | Starting Material | High | 0.35 | UV, KMnO₄, Iodine |
| Phenylboronic Acid | Reagent | High | ~0.1 (can streak) | UV |
| Methyl 3-(hydroxymethyl)-[1,1'-biphenyl]-5-carboxylate | Product | Moderate-High | 0.45 | UV, KMnO₄, Iodine |
*Values are hypothetical and for illustrative purposes, run in a 3:1 Hexanes:Ethyl Acetate mobile phase.
3.3. Workflow Diagram
Application Note 2: Monitoring Oxidation of the Hydroxymethyl Group
This protocol details the monitoring of the oxidation of this compound to Methyl 3-bromo-5-formylbenzoate (aldehyde).
4.1. Protocol
-
Reaction: Oxidation of the primary alcohol to an aldehyde using a mild oxidant (e.g., PCC or DMP).
-
TLC Mobile Phase: A 4:1 to 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point.
-
Procedure: Follow the general protocol (Section 2.2).
-
Analysis: As the reaction proceeds, the starting alcohol spot will diminish, and a new, less polar (higher Rf) aldehyde spot will appear. If a stronger oxidant is used to form the carboxylic acid, the product spot will be significantly more polar and have a much lower Rf value. The KMnO₄ stain is very effective here; the starting alcohol will produce a yellow spot, while the aldehyde may react weakly or not at all, providing a clear indication of conversion.
4.2. Data Presentation: Representative Rf Values
| Compound | Function | Expected Polarity | Representative Rf Value* | Visualization Method |
| This compound | Starting Material | High | 0.30 | UV, KMnO₄ |
| Methyl 3-bromo-5-formylbenzoate | Aldehyde Product | Moderate | 0.55 | UV |
| 3-Bromo-5-(methoxycarbonyl)benzoic acid | Carboxylic Acid Product | Very High | 0.05 | UV |
*Values are hypothetical and for illustrative purposes, run in a 3:1 Hexanes:Ethyl Acetate mobile phase.
4.3. Polarity vs. Rf Value Relationship Diagram
Troubleshooting Common TLC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | Sample is too concentrated; Compound is highly acidic/basic; Stationary phase is degrading. | Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase for acidic or basic compounds, respectively.[3] |
| Overlapping Spots | Mobile phase is not optimal for separation. | Change the polarity of the mobile phase. If spots are too high (high Rf), decrease polarity (more hexanes). If spots are too low (low Rf), increase polarity (more ethyl acetate). |
| No Spots Visible | Compound is not UV-active; Sample is too dilute; Compound evaporated. | Use a chemical stain (iodine, KMnO₄, p-anisaldehyde); Concentrate the sample before spotting; Ensure the compound is not highly volatile.[9] |
| Solvent Front is Crooked | TLC plate is touching the side of the chamber or filter paper; Bottom edge of the plate is not level. | Reposition the plate in the chamber carefully; Ensure the plate is placed evenly on the chamber floor. |
References
- 1. lookchem.com [lookchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shoko-sc.co.jp [shoko-sc.co.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a key building block in organic synthesis, particularly valued in the fields of pharmaceutical and materials science. Its bifunctional nature, featuring a reactive bromine atom for cross-coupling reactions and a hydroxymethyl group for further functionalization, makes it a versatile intermediate for the synthesis of complex molecules. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible esterification process.
Synthesis Overview
The recommended synthetic route for the scale-up production of this compound is the Fischer-Speier esterification of 3-bromo-5-(hydroxymethyl)benzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. This method is cost-effective, employs readily available reagents, and is amenable to large-scale production.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | 3-bromo-5-(hydroxymethyl)benzoic acid | 1.0 kg (4.33 mol) |
| Reagents | Methanol (MeOH) | 10.0 L (247.5 mol, 57 eq.) |
| Concentrated Sulfuric Acid (H₂SO₄) | 100 mL (1.84 mol, 0.42 eq.) | |
| Reaction Volume | ~11 L | |
| Reaction Temperature | 65 °C (Reflux) | |
| Reaction Time | 12 - 16 hours | Monitored by TLC/LC-MS |
| Work-up | Aqueous Sodium Bicarbonate (NaHCO₃) | To neutralize the acid |
| Brine Solution | For washing | |
| Purification | Recrystallization from Methanol/Water | |
| Typical Yield | 85 - 95% | Based on the starting material |
| Purity (by HPLC) | >98% | |
| Final Product Weight | 0.90 - 1.00 kg |
Experimental Protocol
Materials and Equipment:
-
1.0 kg of 3-bromo-5-(hydroxymethyl)benzoic acid
-
10.0 L of Methanol (anhydrous)
-
100 mL of concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Deionized Water
-
20 L glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Heating mantle
-
Large separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup:
-
To a 20 L glass reactor, add 1.0 kg (4.33 mol) of 3-bromo-5-(hydroxymethyl)benzoic acid.
-
Add 10.0 L of anhydrous methanol to the reactor.
-
Stir the mixture to form a suspension.
-
-
Acid Addition:
-
Cool the suspension in an ice bath to approximately 10-15 °C.
-
Slowly add 100 mL of concentrated sulfuric acid to the stirred suspension over a period of 30 minutes, ensuring the temperature does not exceed 25 °C.
-
-
Esterification Reaction:
-
After the addition of sulfuric acid is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a larger vessel containing 20 L of cold deionized water with constant stirring. A white precipitate of the product will form.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until the pH of the aqueous solution is approximately 7-8.
-
Stir the suspension for 30 minutes.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with 2 x 2 L of deionized water to remove any remaining salts.
-
Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean reactor.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
Slowly add deionized water to the hot methanolic solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a cold methanol/water (1:1) mixture.
-
Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
-
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Application Notes and Protocols: Methyl 3-bromo-5-(hydroxymethyl)benzoate in Fragment-Based Drug Discovery against BRD4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. Due to their smaller size, fragments can explore chemical space more efficiently and often form high-quality interactions with the target protein. These initial low-affinity hits can then be elaborated into potent and selective drug candidates through structure-guided optimization.
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile fragment that incorporates several key features beneficial for FBDD. The central phenyl ring provides a common scaffold for protein recognition. The bromo group can engage in halogen bonding or serve as a handle for synthetic elaboration, and its high electron density is particularly useful for identification in X-ray crystallography. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, providing directional interactions that can anchor the fragment in a binding pocket.
This document provides a detailed application note and protocols for the use of this compound in an FBDD campaign targeting the first bromodomain of BRD4 (BRD4-BD1), a key epigenetic regulator implicated in cancer.[1][2]
Target Profile: Bromodomain-Containing Protein 4 (BRD4)
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical readers of the epigenetic code.[1] BRD4 recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1] This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers, thereby activating the transcription of key oncogenes such as MYC.[3][4] Dysregulation of BRD4 activity is a hallmark of various cancers, making it a prime therapeutic target.[2][5]
BRD4 Signaling Pathway in Transcriptional Activation
BRD4 plays a central role in gene expression by linking chromatin state to transcriptional output. By binding to acetylated histones, BRD4 recruits P-TEFb, which then phosphorylates RNA Polymerase II, leading to the release of transcriptional pausing and productive elongation of oncogenes.[3][4]
References
- 1. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 3. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical derivatization of the primary hydroxyl group of Methyl 3-bromo-5-(hydroxymethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and drug discovery, serving as a precursor for a variety of functionalized molecules.[1] The protocols outlined below describe common and robust methods for esterification, etherification, and silylation of the benzylic alcohol, yielding derivatives with modified physicochemical properties. Such modifications are crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and agrochemicals.[1]
Introduction
This compound possesses three key functional groups that can be selectively manipulated: a bromine atom on the aromatic ring, a methyl ester, and a primary hydroxyl group. The derivatization of the hydroxyl group is a common strategy to alter a molecule's lipophilicity, steric bulk, and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. This document presents standardized procedures for converting the hydroxyl group into an ester, ether, or silyl ether, providing a foundation for the synthesis of diverse compound libraries.
Esterification
Esterification of the primary hydroxyl group can be readily achieved using various acylating agents. Acetylation and benzoylation are two common examples that introduce small aliphatic or aromatic ester functionalities, respectively.
Acetylation
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Methyl 3-bromo-5-(acetoxymethyl)benzoate.
Benzoylation
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Addition of Reagents: Add pyridine (2.0 eq) and cool the solution to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography (ethyl acetate/hexanes) to afford Methyl 3-bromo-5-(benzoyloxymethyl)benzoate.
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and an alkyl halide.[2][3][4][5] This protocol describes the methylation of the hydroxyl group.
Protocol:
-
Formation of Alkoxide: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to give Methyl 3-bromo-5-(methoxymethyl)benzoate.
Silylation
Silylation is a common method for protecting hydroxyl groups. Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers are frequently used due to their ease of formation and cleavage.
Trimethylsilylation (TMS Ether Formation)
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a dry flask under nitrogen.
-
Addition of Reagents: Add triethylamine (1.5 eq).
-
Add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-2 hours and monitor by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with dry DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-bromo-5-((trimethylsilyloxy)methyl)benzoate. This derivative is often used in the next step without further purification.
tert-Butyldimethylsilylation (TBDMS Ether Formation)
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add imidazole (2.5 eq).
-
Addition of Reagent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction for 4-12 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain Methyl 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)benzoate.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the described derivatization reactions. The exact yields may vary depending on the reaction scale and purity of reagents.
| Derivative | Derivatization Method | Reagents | Expected Yield (%) | Expected 1H NMR (CDCl3, δ ppm) Key Signals |
| Methyl 3-bromo-5-(acetoxymethyl)benzoate | Acetylation | Acetyl chloride, Triethylamine | >90 | ~8.1 (s, 1H), ~7.9 (s, 1H), ~7.6 (s, 1H), ~5.1 (s, 2H), ~3.9 (s, 3H), ~2.1 (s, 3H) |
| Methyl 3-bromo-5-(benzoyloxymethyl)benzoate | Benzoylation | Benzoyl chloride, Pyridine | >85 | ~8.1-7.4 (m, 8H), ~5.4 (s, 2H), ~3.9 (s, 3H) |
| Methyl 3-bromo-5-(methoxymethyl)benzoate | Etherification | Sodium hydride, Methyl iodide | 70-85 | ~8.1 (s, 1H), ~7.8 (s, 1H), ~7.5 (s, 1H), ~4.5 (s, 2H), ~3.9 (s, 3H), ~3.4 (s, 3H) |
| Methyl 3-bromo-5-((trimethylsilyloxy)methyl)benzoate | Silylation | Trimethylsilyl chloride, Triethylamine | >95 | ~8.0 (s, 1H), ~7.8 (s, 1H), ~7.5 (s, 1H), ~4.8 (s, 2H), ~3.9 (s, 3H), ~0.1 (s, 9H) |
| Methyl 3-bromo-5-((tert-butyldimethylsilyloxy)methyl)benzoate | Silylation | tert-Butyldimethylsilyl chloride, Imidazole | >90 | ~8.0 (s, 1H), ~7.8 (s, 1H), ~7.5 (s, 1H), ~4.8 (s, 2H), ~3.9 (s, 3H), ~0.9 (s, 9H), ~0.1 (s, 6H) |
Visualizations
Caption: General experimental workflows for the derivatization of this compound.
Applications in Drug Development and Research
Derivatives of this compound are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[1] The functionalized side chain can serve as a key interaction point with biological targets or as a handle for further chemical elaboration. For instance, ester derivatives can act as prodrugs, improving the bioavailability of a parent compound. Ether derivatives can enhance metabolic stability. The bromine atom provides a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of further molecular diversity. These derivatization strategies are fundamental to exploring the chemical space around this scaffold in the pursuit of novel bioactive compounds.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions utilizing Methyl 3-bromo-5-(hydroxymethyl)benzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three modifiable functional groups: a bromo-substituent amenable to cross-coupling, a methyl ester, and a primary alcohol. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are presented as starting points for methodology development and may require optimization for specific substrates and applications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent), the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water to the flask.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 88 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 18 | 75 |
Note: The data presented are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3][4] This reaction is a valuable tool for the synthesis of substituted alkenes.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 equivalent), the alkene, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF and triethylamine.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Representative Heck Reactions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 110 | 24 | 85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMAc | 120 | 20 | 78 |
| 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | NMP | 100 | 24 | 65 |
Note: The data presented are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 8 | 82 |
| Ethynyltrimethylsilane | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Dioxane | 60 | 12 | 88 |
Note: The data presented are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This method allows for the synthesis of a wide variety of aryl amines from aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 79 |
| n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 90 | 16 | 88 |
Note: The data presented are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-bromo-5-methylbenzoic acid, which requires subsequent benzylic bromination and hydrolysis followed by esterification, or a multi-step process starting from 3,5-dimethylaniline involving diazotization, bromination, oxidation, and finally esterification. Another approach involves the esterification of 3-bromo-5-(hydroxymethyl)benzoic acid.
Q2: What are the critical reaction parameters to control for optimal yield?
A2: Temperature, reaction time, and the choice of reagents and solvents are crucial. For instance, during bromination reactions, maintaining a low temperature can help minimize the formation of over-brominated byproducts.[1] In esterification reactions, the choice of acid catalyst and removal of water can significantly influence the reaction equilibrium and yield.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction progress.[4] By comparing the spots of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the reaction is complete.
Q4: What are the most effective methods for purifying the final product?
A4: The two primary purification techniques for this compound are column chromatography and recrystallization.[1][5] Column chromatography is effective for separating the product from impurities with different polarities, while recrystallization is excellent for obtaining highly pure crystalline material.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Low yield can be attributed to several factors, from incomplete reactions to product loss during workup and purification.
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the starting material can lead to side reactions and lower the yield.
-
Optimize Reaction Conditions: Experiment with different catalysts, solvents, temperatures, and reaction times. The following table provides a comparison of different esterification conditions.
-
Ensure Anhydrous Conditions: For esterification reactions, the presence of water can reverse the reaction. Use dry solvents and glassware.
-
Efficient Water Removal: If using a Dean-Stark apparatus or other methods to remove water during esterification, ensure it is functioning correctly.
-
Minimize Transfer Losses: Be meticulous during product workup and purification to avoid physical loss of the product.
Table 1: Comparison of Esterification Conditions for Analogous Benzoic Acids
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sulfuric Acid | Methanol | Reflux | 4 - 8 | 75 - 85 |
| Thionyl Chloride | Methanol | 0 to RT | 2 - 4 | 80 - 90[6] |
| Solid Acid Catalyst (e.g., Zr/Ti) | Methanol | 120 | 6 | ~80[2] |
| Dicyclohexylcarbodiimide (DCC) | Methanol/DCM | RT | 12 | >90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions or incomplete reactions.
Troubleshooting Steps:
-
Identify the Impurity: Use analytical techniques like NMR, Mass Spectrometry, or HPLC to identify the structure of the main impurities. Common impurities include unreacted starting material, over-brominated products, or byproducts from side reactions.
-
Optimize Purification:
-
Column Chromatography: Adjust the solvent system polarity to achieve better separation. A gradient elution might be necessary.
-
Recrystallization: Screen different solvents or solvent mixtures to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Table 2: Column Chromatography Solvent Systems for Purifying Substituted Methyl Benzoates
| Impurity Type | Recommended Solvent System (v/v) | Comments |
| Less polar impurities | Hexane:Ethyl Acetate (9:1 to 7:3) | Start with a less polar mixture and gradually increase the polarity. |
| More polar impurities | Dichloromethane:Methanol (98:2 to 95:5) | Useful for separating compounds with hydroxyl groups. |
| Isomeric impurities | Toluene:Acetone (gradient) | May require trying different solvent systems to achieve separation. |
Issue 3: Incomplete Bromination or Formation of Multiple Brominated Products
Achieving selective bromination at the desired position can be challenging.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to enhance selectivity and reduce the formation of di-brominated products.[1]
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., N-Bromosuccinimide) portion-wise or as a solution dropwise to maintain a low concentration in the reaction mixture.
-
Choice of Brominating Agent and Catalyst: The reactivity and selectivity can be tuned by using different brominating agents (e.g., NBS, Br2) and catalysts (e.g., Lewis acids).
Experimental Protocols
Protocol 1: Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid using Thionyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to afford this compound.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low product yield in chemical synthesis.
References
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate. The following information addresses common issues encountered during two primary synthetic routes: Electrophilic Bromination and Fischer Esterification.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Route 1: Electrophilic Bromination of Methyl 3-(hydroxymethyl)benzoate
Q1: My reaction is very slow or incomplete. How can I improve the conversion rate?
A1: An incomplete reaction can be due to several factors:
-
Insufficiently Activated Brominating Agent: If you are using N-Bromosuccinimide (NBS), the reaction may require a catalytic amount of a strong acid, such as sulfuric acid, to increase the electrophilicity of the bromine.
-
Low Reaction Temperature: While lower temperatures can help control selectivity, they can also slow down the reaction rate. Consider gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Purity of Starting Material: Ensure your Methyl 3-(hydroxymethyl)benzoate is pure and free of any deactivating impurities.
Q2: My TLC analysis shows multiple product spots. What are these side products?
A2: The formation of multiple products is common in this reaction due to the competing directing effects of the substituents on the aromatic ring. The methyl ester group (-COOCH₃) is a meta-director, while the hydroxymethyl group (-CH₂OH) is an ortho, para-director. This can lead to the formation of several isomeric and over-brominated side products.
Q3: I have a significant amount of a di-brominated side product. How can I avoid this?
A3: Di-bromination occurs when the product is more activated than the starting material or when the reaction conditions are too harsh. To minimize this:
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., NBS or Br₂).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-brominated product.
Q4: The hydroxymethyl group in my product appears to have reacted. What could have happened?
A4: Under strongly acidic or oxidative conditions, the hydroxymethyl group can undergo side reactions. For instance, in the presence of a strong acid, it could be converted to a bromomethyl group, although this is more typical of benzylic bromination conditions (radical initiators). Ensure your reaction conditions are not overly harsh.
Route 2: Fischer Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid
Q1: The esterification is not going to completion, and I have a lot of unreacted carboxylic acid. What should I do?
A1: Fischer esterification is an equilibrium reaction. To drive it towards the product side:
-
Use Excess Alcohol: Employ a large excess of methanol, which can also serve as the solvent.
-
Remove Water: Use a Dean-Stark apparatus to remove the water as it is formed. Alternatively, a dehydrating agent can be used, but ensure it is compatible with your reaction conditions.
-
Sufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid.
Q2: My final product is contaminated with the starting carboxylic acid. How can I remove it?
A2: The unreacted carboxylic acid can be removed during the work-up. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.
Q3: I am observing an unexpected side product. What could it be?
A3: If your methanol contains other alcohol impurities (e.g., ethanol), you may form the corresponding esters as side products. Additionally, at high temperatures, intermolecular ether formation between the hydroxymethyl groups of two molecules is a possibility, leading to a dimeric impurity.
Data Presentation: Common Side Products and Purification
The following table summarizes the common side products, their expected behavior on TLC, and suggested purification methods.
| Side Product | Synthetic Route | Expected TLC Rf (Relative to Product) | Suggested Purification Method |
| Isomeric Mono-brominated Products | Electrophilic Bromination | Similar | Column Chromatography |
| Di-brominated Products | Electrophilic Bromination | Higher | Column Chromatography, Recrystallization |
| Unreacted Starting Material | Both | Lower (Bromination), Lower (Esterification) | Column Chromatography, Aqueous Wash (Esterification) |
| Benzylic Bromide Side Product | Electrophilic Bromination | Higher | Column Chromatography |
| Dimeric Ether | Fischer Esterification | Higher | Column Chromatography |
Experimental Protocols
General Protocol for Electrophilic Bromination
-
Reaction Setup: Dissolve Methyl 3-(hydroxymethyl)benzoate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise over 30 minutes. If required, a catalytic amount of a strong acid can be added prior to the NBS.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Fischer Esterification
-
Reaction Setup: Combine 3-bromo-5-(hydroxymethyl)benzoic acid (1 equivalent) and a large excess of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for several hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Electrophilic Bromination Pathway
Caption: Reaction pathway for electrophilic bromination and common side products.
Fischer Esterification Pathway
Caption: Reaction pathway for Fischer esterification showing equilibrium and side products.
preventing over-bromination in benzoic acid derivative synthesis
Topic: Preventing Over-bromination
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent over-bromination during the synthesis of benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does over-bromination occur during the synthesis of benzoic acid derivatives?
A1: Over-bromination, the introduction of more than one bromine atom onto the aromatic ring, is a common side reaction. It typically occurs due to several factors:
-
Excess Brominating Agent: Using more than a stoichiometric amount of the brominating reagent (like Br₂) increases the likelihood of multiple substitutions.[1]
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy for further bromination of the initially formed monobromo product.
-
Substrate Activity: Benzoic acid derivatives with strong electron-donating (activating) groups (e.g., -OH, -NH₂) are highly susceptible to over-bromination because these groups make the aromatic ring more nucleophilic and reactive towards electrophiles.[1][2]
Q2: How do different substituents on the benzoic acid ring affect bromination selectivity?
A2: Substituents dictate the position and rate of electrophilic aromatic substitution.
-
Carboxyl Group (-COOH): The carboxylic acid group is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic substitution.[3][4]
-
Activating Groups (-OH, -OR, -Alkyl): These are ortho, para-directors. When present, they strongly activate the ring, often making it difficult to stop at monosubstitution. The most powerful activating group generally dictates the position of substitution.[5]
-
Deactivating Groups (-NO₂, -CN): These are meta-directors (in addition to the -COOH group) and slow down the reaction, which can sometimes help in controlling the extent of bromination.[5]
Q3: What is the difference between aromatic ring bromination and benzylic bromination?
A3: The site of bromination on an alkyl-substituted benzoic acid is determined by the reaction mechanism, which is controlled by the reaction conditions.[5]
-
Aromatic Ring Bromination: This is an electrophilic aromatic substitution that occurs on the benzene ring itself. It requires an electrophilic bromine source, often activated by a Lewis acid like FeBr₃.[3][5]
-
Benzylic Bromination: This is a free-radical substitution that occurs on the carbon atom directly attached to the benzene ring. It requires conditions that generate bromine radicals, such as using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or light.[5][6][7]
Q4: How can I effectively monitor the reaction to prevent over-bromination?
A4: Careful monitoring of the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting material and the formation of the desired monobrominated product versus di- or poly-brominated byproducts. The reaction should be quenched as soon as the optimal conversion is reached.
Q5: What are the best work-up procedures to remove excess bromine and byproducts?
A5: After the reaction, the mixture can be worked up to remove unreacted bromine and unwanted byproducts.
-
Quenching Excess Bromine: A wash with a reducing agent like 10% sodium thiosulfate or sodium bisulfite solution will effectively remove excess bromine, indicated by the disappearance of the orange/brown color.[1][8]
-
Removing Byproducts: Purification is typically achieved through recrystallization or column chromatography to separate the desired monobrominated product from starting material and over-brominated impurities. For reactions using NBS, the succinimide byproduct can often be removed by washing with water, as it is water-soluble.[9]
Troubleshooting Guide
Problem: My reaction yields an inseparable mixture of mono-, di-, and poly-brominated products.
| Possible Cause | Solution |
| Excess brominating agent was used. | Carefully control the stoichiometry. Use a 1:1 molar ratio of the benzoic acid derivative to the brominating agent.[1] Consider slow, dropwise addition of the brominating agent to avoid localized high concentrations. |
| Reaction temperature is too high or reaction time is too long. | Perform the reaction at the lowest feasible temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed or when significant byproduct formation is observed. |
| The substrate is highly activated (e.g., aminobenzoic acid, hydroxybenzoic acid). | The activating group should be protected. For example, an amino group (-NH₂) can be acetylated to form a less-activating acetamido group (-NHCOCH₃) prior to bromination. The protecting group can be removed after the reaction.[1] |
| The chosen brominating agent is too reactive. | Consider using a milder brominating agent. N-bromosuccinimide (NBS) can be a milder alternative to Br₂ for some substrates. Other specialized reagents like pyridinium hydrobromide perbromide (PHP) may also offer better control.[6] |
Problem: Bromination is occurring on the alkyl side chain (benzylic position) instead of the aromatic ring.
| Possible Cause | Solution |
| Radical reaction conditions were used inadvertently. | Ensure the reaction is performed in the dark and free of radical initiators if ring bromination is desired. Benzylic bromination is initiated by light or radical initiators (like AIBN or peroxides) and typically uses NBS as the bromine source.[5][6] For ring bromination, use an electrophilic source like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).[3] |
Problem: I am getting a mixture of ortho and para isomers, but I need a specific one.
| Possible Cause | Solution |
| The directing effects of the substituents lead to a mixture. | Steric hindrance can be exploited; the para position is often favored over the ortho position for bulky groups.[5] Altering reaction temperature or solvent polarity can sometimes influence the ortho/para ratio. For highly selective transformations, consider using a directing group that can be removed or modified later in the synthesis. Palladium-catalyzed C-H activation methods have also been developed for specific meta-bromination, overcoming the standard ortho/para selectivity of many directing groups.[10][11][12] |
Experimental Protocols
Protocol 1: Selective Monobromination of p-Aminobenzoic Acid via Protection
This protocol demonstrates the use of a protecting group to prevent over-bromination on a highly activated substrate.[1]
Step 1: Acetylation (Protection) of the Amino Group
-
In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry completely.
Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid
-
Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid and cool the solution in an ice bath.
-
Slowly add a solution of one equivalent of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.
-
Collect the product by vacuum filtration and wash thoroughly with a cold sodium bisulfite solution to remove excess bromine, followed by water. Dry the product.
Step 3: Deprotection of the Amino Group
-
Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) until the amide is hydrolyzed.
-
Neutralize the solution to precipitate the final product, 3-bromo-4-aminobenzoic acid.
-
Collect the product by filtration, wash with water, and dry. Purify further by recrystallization if necessary.
Visualizations
Caption: Decision workflow for selecting the appropriate bromination method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. youtube.com [youtube.com]
- 4. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
troubleshooting failed Suzuki coupling with Methyl 3-bromo-5-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the substrate Methyl 3-bromo-5-(hydroxymethyl)benzoate .
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound and related substrates.
Q1: My Suzuki coupling reaction with this compound is not working. What are the most common reasons for failure?
A1: Failure of a Suzuki coupling reaction can stem from several factors. For a substrate like this compound, which contains both an electron-withdrawing ester group and a protic hydroxymethyl group, particular attention should be paid to:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. The electronic nature of your aryl bromide (electron-deficient due to the ester) may require specific ligand systems to facilitate oxidative addition.[1][2]
-
Base Selection: The base is crucial for the activation of the boronic acid.[3] The presence of the ester group makes the substrate susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. Weaker bases or carefully controlled conditions may be necessary.[4]
-
Solvent and Temperature: The choice of solvent affects the solubility of reagents and the reaction kinetics. Inadequate temperature may lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition and side reactions.
-
Quality of Reagents: The purity of the aryl bromide, boronic acid, catalyst, and base is paramount. Boronic acids, in particular, can degrade over time.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing of the reaction mixture and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to catalyst deactivation.
Q2: I am observing low yields in my reaction. What are the likely causes and how can I improve it?
A2: Low yields are a frequent issue and can often be traced back to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, extending the reaction time or increasing the temperature (cautiously) might help.
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Side Reactions: The most common side reactions in Suzuki couplings are dehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid.[2]
-
Protodeboronation: The boronic acid can be sensitive and undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and certain bases.
-
Interaction with the Hydroxymethyl Group: The free hydroxyl group might interact with the catalyst or other reagents. While often tolerated, in some cases, it may be necessary to protect the hydroxyl group.
Q3: I am seeing byproducts in my reaction mixture. How can I identify and minimize them?
A3: Common byproducts and strategies to minimize them include:
-
Dehalogenated Starting Material: This arises from the reduction of the aryl bromide.[2] To minimize this, ensure a thoroughly inert atmosphere and consider using a milder base or a different solvent.
-
Homocoupling of Boronic Acid: This byproduct forms from the coupling of two boronic acid molecules. It is often favored by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial for its prevention.
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Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions, especially with strong bases like hydroxides and elevated temperatures. Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and lower reaction temperatures can mitigate this.
Q4: Can the hydroxymethyl group on my substrate interfere with the reaction? Should I protect it?
A4: The hydroxymethyl group is a protic functional group and has the potential to interfere with the Suzuki coupling, although it is often tolerated. Interference can occur through coordination to the palladium catalyst or by reacting with the base.
-
When to consider protection: If you have tried optimizing other reaction parameters (catalyst, base, solvent, temperature) and still face issues like low yield or complex byproduct formation, protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group might be a viable strategy.
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When direct coupling might work: Many modern Suzuki coupling protocols are robust and can tolerate free hydroxyl groups. It is often recommended to first attempt the reaction without protection.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki couplings of aryl bromides with various functional groups, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Bromide Example | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 4-Bromobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | Tri(tert-butyl)phosphine (4.5) | KF (3.0) | Dioxane | 80 | 12 | 63 |
| Methyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 16 | 85 |
| 3-Bromobenzyl alcohol | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 100 | 18 | 88 |
Key Experimental Protocol
This protocol provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid. This should be considered a starting point and may require optimization.
Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
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Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
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Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general workflow for troubleshooting a failed Suzuki coupling reaction.
References
Technical Support Center: Improving the Purity of Methyl 3-bromo-5-(hydroxymethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 3-bromo-5-(hydroxymethyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Purity After Initial Synthesis
-
Symptom: The crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate, and the desired product is not the major component.
-
Potential Causes:
-
Incomplete reaction.
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Formation of side products due to unoptimized reaction conditions (e.g., temperature, reaction time).
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Presence of unreacted starting materials.
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Over-bromination leading to di- or tri-brominated species.
-
-
Solutions:
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Reaction Monitoring: Use TLC to monitor the reaction's progress until the starting material is consumed.
-
Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry of reagents to minimize side product formation.
-
Purification: Employ column chromatography for complex mixtures or recrystallization if the impurities are present in smaller amounts.
-
Issue 2: Difficulty in Removing a Persistent Impurity
-
Symptom: An impurity with a similar polarity to the desired product co-elutes during column chromatography or co-precipitates during recrystallization.
-
Potential Causes:
-
Isomeric impurities.
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Byproducts with similar functional groups and molecular weight.
-
-
Solutions:
-
Column Chromatography Optimization:
-
Solvent System: Fine-tune the solvent system. Small changes in the polarity of the mobile phase can significantly improve separation.
-
Gradient Elution: Employ a shallow gradient elution to enhance the resolution between closely eluting compounds.
-
-
Recrystallization Solvent Screening: Test a variety of solvent systems (single and mixed) to find one that selectively crystallizes the desired product.
-
Derivative Chemistry: In challenging cases, consider converting the hydroxyl group to a more lipophilic protecting group to alter the polarity, facilitate purification, and then deprotect to obtain the pure product.
-
Issue 3: Oily Product Instead of a Solid
-
Symptom: The final product is obtained as an oil or a waxy solid, making it difficult to handle and dry.
-
Potential Causes:
-
Presence of residual solvent.
-
Contamination with low-melting impurities.
-
-
Solutions:
-
Solvent Removal: Ensure complete removal of the solvent under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Trituration: Add a non-polar solvent (e.g., hexane or pentane) to the oil and stir vigorously. This can often induce crystallization of the desired product while the impurities remain dissolved.
-
Recrystallization: Attempt recrystallization from a suitable solvent system to obtain a crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 3-bromo-5-(hydroxymethyl)benzoic acid or methyl 3-(hydroxymethyl)benzoate, and over-brominated byproducts. The specific impurities will depend on the synthetic route employed.
Q2: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?
A2: For crude products with multiple impurities or impurities with polarities similar to the product, column chromatography is generally the more effective initial purification method.[1] Recrystallization is an excellent secondary step to achieve high purity, especially if the product is already relatively clean.[1]
Q3: How can I monitor the progress of purification by column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[1] By analyzing the fractions collected from the column on a TLC plate, you can identify which fractions contain the pure product.
Q4: What is a good starting solvent system for TLC analysis of this compound?
A4: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexane:ethyl acetate.
Q5: My purified product is still showing a broad melting point range. What does this indicate?
A5: A broad melting point range is typically an indication of the presence of impurities. Further purification by recrystallization or another round of column chromatography may be necessary.
Data Presentation
The following tables summarize illustrative quantitative data for the purification of this compound. These values are based on typical results for similar compounds and should be used as a guideline for optimization.
Table 1: Illustrative Thin-Layer Chromatography (TLC) Data
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| Starting Material (e.g., Methyl 3-(hydroxymethyl)benzoate) | 3:1 | ~0.25 |
| This compound | 3:1 | ~0.40 |
| Over-brominated byproduct | 3:1 | ~0.55 |
Table 2: Illustrative Column Chromatography Parameters and Expected Outcome
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in Hexane |
| Crude Purity | ~85% |
| Purity after Chromatography | >95% |
| Typical Recovery | 80-90% |
Table 3: Illustrative Recrystallization Solvent Screening and Expected Outcome
| Solvent System | Solubility (Cold) | Solubility (Hot) | Expected Recovery | Purity Improvement |
| Methanol/Water | Sparingly Soluble | Soluble | Good (~85%) | Excellent (>99%) |
| Dichloromethane/Hexane | Sparingly Soluble | Soluble | Good (~80%) | Excellent (>99%) |
| Toluene | Insoluble | Sparingly Soluble | Poor | Moderate |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Poor |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent system based on preliminary tests or the data in Table 3. A methanol/water system is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot methanol required to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the solution from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath. If using a mixed solvent system like methanol/water, add water dropwise to the hot methanolic solution until a persistent cloudiness is observed, then add a few drops of methanol to redissolve and allow to cool.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Mandatory Visualization
Caption: A decision workflow for the purification of this compound.
Caption: Potential impurity sources in the synthesis of the target compound.
References
Methyl 3-bromo-5-(hydroxymethyl)benzoate stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl 3-bromo-5-(hydroxymethyl)benzoate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a refrigerator.[1] The compound should be kept in a cool, dry, and well-ventilated area.[2][3] It is crucial to store it in its original, securely sealed container to prevent degradation.[2][3][4][5] Some suppliers also suggest that after sealing in a dry environment, it can be stored at room temperature.[6]
Q2: What type of container should I use for storing this compound?
A2: It is best to keep the compound in its original container, which is often a lined metal can, plastic pail, or polyliner drum.[2] If transferring to a different container, ensure it is airtight and suitable for storing chemical reagents to protect from air and moisture.[4][5]
Q3: Is this compound sensitive to air or moisture?
A3: Yes, this compound is known to be air-sensitive and should be protected from moisture.[4][5] Exposure to air and humidity can lead to degradation over time. Therefore, it is important to handle the compound in a controlled environment, such as under an inert atmosphere (e.g., nitrogen or argon), especially when handling small quantities for extended periods.
Q4: What are the known incompatibilities for this compound?
A4: this compound should be stored away from incompatible materials such as bases and strong oxidizing agents.[2][3] Contact with these substances can lead to chemical reactions that degrade the compound.
Q5: What is the physical appearance of this compound?
A5: this compound is a white to yellow powder or crystalline solid.[1] A significant change in color or appearance may indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white to brown) | Oxidation of the hydroxymethyl group or other degradation. | Discard the reagent and use a fresh batch. Ensure future handling is done under an inert atmosphere and minimize exposure to light. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the purity of the compound using an appropriate analytical method like HPLC. Review storage and handling procedures to ensure they align with recommendations. |
| Poor solubility in organic solvents | The compound may have degraded into less soluble impurities. | Attempt to purify a small sample by recrystallization. If this is not feasible, a fresh batch of the compound should be used. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | The compound has degraded. Common degradation pathways include hydrolysis of the ester and oxidation of the alcohol. | Identify the impurities by comparing with known degradation product standards, if available. Optimize the reaction or purification conditions to minimize impurity formation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to determine the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphoric acid or Formic acid
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in a thermostatic oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic solutions.
-
Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples by a stability-indicating HPLC method. An example of a starting HPLC method for a similar compound uses a C18 column with a mobile phase of acetonitrile and water (with phosphoric or formic acid as a modifier).[2]
-
Data Presentation:
The results of the forced degradation study can be summarized in a table. The following is an example of how the data could be presented.
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | 100 | 0 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | 2 |
| 0.1 M NaOH, 60°C, 8h | 78.5 | 21.5 | 3 |
| 3% H₂O₂, RT, 24h | 92.1 | 7.9 | 1 |
| Thermal (70°C, 48h) | 98.6 | 1.4 | 1 |
| Photolytic | 95.3 | 4.7 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Potential degradation pathways for the compound.
References
- 1. 192810-12-1|Methyl 3-bromo-5-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 2. Separation of Methyl 3,5-dibromo-4-hydroxybenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Solved The m - and p-substituted methyl benzoates listed in | Chegg.com [chegg.com]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
Technical Support Center: Managing Impurities in Methyl 3-bromo-5-(hydroxymethyl)benzoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-(hydroxymethyl)benzoate. The following sections address common impurities, their detection, and methods for their removal to ensure the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from both of the primary synthetic routes: esterification of 3-bromo-5-(hydroxymethyl)benzoic acid or bromination of methyl 5-(hydroxymethyl)benzoate. The most frequently observed impurities include:
-
Unreacted Starting Materials: Residual 3-bromo-5-(hydroxymethyl)benzoic acid or methyl 5-(hydroxymethyl)benzoate.
-
Over-brominated Products: Formation of dibrominated species on the aromatic ring.
-
Positional Isomers: Bromination at other positions on the aromatic ring, although the directing effects of the substituents make the 3,5-substitution pattern favorable.
-
Oxidation Byproducts: The hydroxymethyl group can be oxidized to the corresponding aldehyde (Methyl 3-bromo-5-formylbenzoate) or carboxylic acid (3-bromo-5-(methoxycarbonyl)benzoic acid).
-
Hydrolysis Product: The methyl ester can be hydrolyzed back to the carboxylic acid (3-bromo-5-(hydroxymethyl)benzoic acid), particularly in the presence of water and acid or base.[1]
Q2: How can I monitor the progress of my reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product.[2] A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material, product, and any major impurities. Regular monitoring allows for the reaction to be stopped once the starting material is consumed, preventing the formation of further byproducts. For more quantitative analysis during the reaction, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the recommended purification methods for removing common impurities?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures should be chosen.[3] Common solvent systems for similar compounds include methanol/water or dichloromethane/heptane.[3]
-
Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar polarity to the product, silica gel column chromatography is the most effective purification method.[2][4] A gradient elution with a solvent system like ethyl acetate in hexane can separate the desired product from starting materials and byproducts.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient reaction time or temperature. 2. Ineffective catalyst (in esterification). 3. Insufficient reagent (e.g., brominating agent). | 1. Continue to monitor the reaction by TLC; if it has stalled, consider gently increasing the temperature. 2. For Fischer esterification, ensure a strong acid catalyst (like H₂SO₄) is used in sufficient quantity.[5] 3. Add a small excess of the limiting reagent if the reaction is known to be slow. |
| Presence of a More Polar Spot on TLC (Lower Rf) | 1. Hydrolysis of the ester: The methyl ester has hydrolyzed to the corresponding carboxylic acid. 2. Oxidation of the alcohol: The hydroxymethyl group has been oxidized to the more polar carboxylic acid. | 1. Ensure anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases.[1] 2. Use mild reaction conditions and avoid strong oxidizing agents. If oxidation is unavoidable, consider protecting the alcohol group. |
| Presence of a Less Polar Spot on TLC (Higher Rf) | 1. Over-bromination: Formation of a dibrominated product. 2. Oxidation of the alcohol to the aldehyde: The hydroxymethyl group has been oxidized to the less polar aldehyde. | 1. Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Perform the reaction at a low temperature to control reactivity.[6] 2. Use mild and specific oxidizing agents if the aldehyde is the desired product. Otherwise, avoid exposure to oxidizing conditions.[7] |
| Multiple Spots Close to the Product Spot on TLC | Formation of positional isomers. | While the 3,5-substitution is electronically favored, some isomers may form. Purification by column chromatography is the most effective method for separation. |
| Product is an Oil or Discolored Solid | Presence of residual colored impurities or bromine. | Consider treating the crude product with a decolorizing agent like activated charcoal during recrystallization. Purification by column chromatography can also remove colored impurities.[8] |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound from 3-bromo-5-(hydroxymethyl)benzoic acid.
Materials:
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3-bromo-5-(hydroxymethyl)benzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Ethyl Acetate
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromo-5-(hydroxymethyl)benzoic acid in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
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Allow the reaction mixture to warm to room temperature and then heat to reflux.
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Monitor the reaction progress using TLC until the starting carboxylic acid is no longer visible.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Impurity Detection by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of product purity and the detection of impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
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Gradient: Start with a suitable ratio of Solvent A and B (e.g., 90:10) and gradually increase the proportion of Solvent B to elute more nonpolar compounds. A typical gradient might be from 10% to 90% Solvent B over 20 minutes.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The retention time of the main peak corresponds to the product. Peaks with shorter retention times are generally more polar (e.g., the carboxylic acid starting material or hydrolysis product), while peaks with longer retention times are less polar (e.g., over-brominated byproducts).
Data Presentation
Table 1: Typical Retention Times of Product and Potential Impurities in Reversed-Phase HPLC
| Compound | Structure | Relative Polarity | Expected Relative Retention Time |
| 3-bromo-5-(hydroxymethyl)benzoic acid | C₈H₇BrO₃ | High | Shortest |
| This compound | C₉H₉BrO₃ | Intermediate | Reference |
| Methyl 3-bromo-5-formylbenzoate | C₉H₇BrO₃ | Intermediate-Low | Longer |
| Methyl 3,5-dibromo-x-(hydroxymethyl)benzoate | C₉H₈Br₂O₃ | Low | Longest |
Note: Actual retention times will vary depending on the specific HPLC method and column used.
Visualizations
Troubleshooting Logic for Impurity Management
Caption: A decision tree for troubleshooting and managing impurities.
General Experimental Workflow for Synthesis and Purification
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental procedures for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves two main transformations: esterification of a benzoic acid derivative and bromination of the aromatic ring. The order of these steps can be varied.
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Route A: Bromination followed by Esterification: This involves the bromination of 3-(hydroxymethyl)benzoic acid, followed by Fischer esterification of the resulting 3-bromo-5-(hydroxymethyl)benzoic acid with methanol.
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Route B: Esterification followed by Bromination: This route starts with the esterification of 3-(hydroxymethyl)benzoic acid to methyl 3-(hydroxymethyl)benzoate, which is then subjected to regioselective bromination.
Q2: Which factors are critical for the success of the Fischer esterification step?
A2: Fischer esterification is an equilibrium-driven reaction. To ensure a high yield of the methyl ester, it is crucial to shift the equilibrium towards the product side. This can be achieved by:
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Using a large excess of methanol: Methanol can serve as both the reactant and the solvent, and using it in excess drives the reaction forward.
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Removal of water: The water formed during the reaction can be removed, for example, by azeotropic distillation with a suitable solvent like toluene, although this is less common when using a large excess of the alcohol.
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Using an effective acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used catalysts.
Q3: How can I control the regioselectivity of the bromination step?
A3: The directing effects of the substituents on the benzene ring guide the position of bromination. In methyl 3-(hydroxymethyl)benzoate, the ester group is a meta-director, while the hydroxymethyl group is a weak ortho-, para-director. To achieve the desired 3-bromo-5-(hydroxymethyl) substitution pattern, careful selection of the brominating agent and reaction conditions is necessary. Using a milder brominating agent like N-bromosuccinimide (NBS) can sometimes offer better control over regioselectivity compared to molecular bromine (Br₂).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of solvent choice.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Fischer Esterification | Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the product. | Increase the excess of methanol used as the solvent. Ensure the acid catalyst is active and used in the correct amount. Increase the reaction time or temperature (reflux). |
| Side reactions: Prolonged heating in strong acid can lead to decomposition or side reactions of the starting material or product. | Optimize the reaction time and temperature. Consider using a milder acid catalyst. | |
| Formation of multiple products in bromination | Lack of regioselectivity: The brominating agent may be too reactive, leading to bromination at multiple positions on the aromatic ring. | Use a less reactive brominating agent such as N-bromosuccinimide (NBS). Control the reaction temperature, as lower temperatures often favor higher selectivity. The choice of solvent can also influence regioselectivity; consider using a non-polar solvent like dichloromethane or a polar aprotic solvent. |
| Over-bromination: The reaction conditions may be too harsh, leading to the introduction of more than one bromine atom. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly to the reaction mixture to maintain better control. | |
| Difficult product isolation/purification | Poor precipitation: The product may not crystallize well from the reaction mixture or the chosen recrystallization solvent. | For purification, try different solvent systems for recrystallization, such as methanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can be an effective method for isolating the pure product. |
| Emulsion formation during workup: This can occur during the extraction process, making layer separation difficult. | Add a saturated brine solution to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Solvent Effects on Synthesis
| Reaction Step | Solvent | Typical Conditions | Advantages | Disadvantages | Expected Yield Range |
| Fischer Esterification | Methanol | Reflux with H₂SO₄ catalyst | Acts as both reactant and solvent; drives equilibrium forward. | Requires a large excess; can be difficult to remove completely. | 85-95% |
| Toluene | Reflux with Dean-Stark trap | Allows for azeotropic removal of water. | Requires an additional solvent; may require higher temperatures. | 80-90% | |
| Bromination | Dichloromethane (DCM) | Room temperature with Br₂ or NBS | Good solubility for many organic compounds; relatively inert. | Chlorinated solvent, environmental concerns. | 70-85% |
| Acetic Acid | Room temperature or slightly elevated with Br₂ | Can act as both solvent and catalyst. | Can be difficult to remove; may participate in side reactions. | 75-90% | |
| Concentrated H₂SO₄ | Low temperature with brominating agent | Can protonate the substrate, influencing regioselectivity. | Highly corrosive; workup can be challenging. | 60-80% |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-bromo-5-(hydroxymethyl)benzoic acid
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Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in a large excess of anhydrous methanol (20-40 eq).
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Catalyst Addition: With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography.
Protocol 2: Bromination of Methyl 3-(hydroxymethyl)benzoate
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Reaction Setup: Dissolve methyl 3-(hydroxymethyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask protected from light.
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Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.0-1.1 eq) in the same solvent.
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Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Workup: Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
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Extraction: If using an organic solvent like dichloromethane, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 3-bromo-5-(hydroxymethyl)benzoate
Welcome to the technical support center for cross-coupling reactions involving Methyl 3-bromo-5-(hydroxymethyl)benzoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and selecting the optimal catalyst system for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its functional groups. The electron-withdrawing nature of the methyl ester can decrease the electron density of the aromatic ring, potentially slowing down the oxidative addition step in the catalytic cycle. The hydroxymethyl group, being protic, can interfere with certain catalysts and bases, leading to side reactions or catalyst deactivation. Careful selection of ligands and bases is crucial to ensure compatibility and achieve high yields.[1][2]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
A2: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are all viable options for this compound.
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Suzuki-Miyaura coupling is often a good first choice due to its broad functional group tolerance and the commercial availability of a wide range of boronic acids and esters.[3][4]
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Heck coupling is suitable for forming carbon-carbon bonds with alkenes. The reaction is often stereoselective, which can be advantageous.[5][6][7]
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Buchwald-Hartwig amination is the preferred method for forming carbon-nitrogen bonds with primary or secondary amines.[1][8][9]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for a successful reaction. For substrates like this compound, which is somewhat electron-deficient and contains a protic group, bulky and electron-rich phosphine ligands are generally recommended. These ligands can promote oxidative addition and stabilize the palladium catalyst.
-
For Suzuki-Miyaura reactions , ligands such as SPhos, XPhos, and RuPhos, often in combination with palladium acetate (Pd(OAc)₂) or a pre-catalyst, have shown broad applicability and high activity.[3][4]
-
For Buchwald-Hartwig aminations , ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines) are designed to be effective with a wide range of substrates, including those with protic functional groups when used with appropriate bases like LHMDS.[1][2]
-
For Heck reactions , traditional phosphine ligands like triphenylphosphine can be effective, but more specialized ligands may be required for challenging substrates.[5]
Q4: What are common side reactions to watch out for?
A4: Several side reactions can occur, leading to lower yields of the desired product.
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Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by careful selection of the catalyst, base, and solvent, and by avoiding prolonged reaction times at high temperatures.[10]
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Homocoupling: Two molecules of the boronic acid (in Suzuki coupling) or the aryl bromide can couple with each other. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is essential.[10]
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Protodeboronation: In Suzuki coupling, the boronic acid is protonated and removed from the reaction. Using anhydrous solvents and stable boronic esters can help mitigate this issue.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient oxidative addition due to the electron-withdrawing ester group. | Increase reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). Consider a different palladium source (e.g., Pd₂(dba)₃). |
| Catalyst inhibition by the hydroxymethyl group. | Use a base that does not deprotonate the alcohol under the reaction conditions (e.g., K₂CO₃, Cs₂CO₃). Protect the hydroxyl group as a silyl ether or other suitable protecting group. | |
| Protodeboronation of the boronic acid. | Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid. | |
| Significant Dehalogenation Byproduct | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Inappropriate base. | Screen different bases. Weaker bases like K₂CO₃ or Cs₂CO₃ may be less prone to causing dehalogenation. | |
| Formation of Homocoupling Products | Presence of oxygen in the reaction mixture. | Ensure thorough degassing of the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure complete in situ reduction of the Pd(II) precatalyst. |
Heck Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Poor reactivity of the electron-deficient aryl bromide. | Increase the reaction temperature. Screen different palladium catalysts and ligands. N-heterocyclic carbene (NHC) ligands can sometimes be effective.[11] |
| Steric hindrance. | If using a sterically demanding alkene, consider a less bulky catalyst system. | |
| Formation of Isomeric Products | Reversible β-hydride elimination and re-addition. | The Heck reaction is generally stereoselective for the trans product. If isomers are observed, re-evaluate the catalyst system and reaction conditions. |
| Decomposition of Starting Material | High reaction temperatures. | Optimize the temperature to be high enough for reaction but low enough to prevent decomposition. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Catalyst inhibition by the amine or hydroxymethyl group. | Use bulky, electron-rich ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines).[1][2] |
| Inappropriate base. | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used. For substrates with protic groups, LHMDS can be a good choice.[1] | |
| Poor solubility of reagents. | Screen different anhydrous, degassed solvents such as toluene, dioxane, or THF. | |
| Side Reactions with the Ester Group | Use of a strongly nucleophilic base. | Avoid bases that can react with the methyl ester. Weaker bases like K₃PO₄ or Cs₂CO₃ might be considered, but may require higher temperatures. |
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions of aryl bromides structurally similar to this compound. These conditions can serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Functionalized Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 92 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 4 | 95 |
| Methyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| 2-Bromo-5-fluorotoluene | 3-Hydroxymethylphenylboronic acid pinacol ester | CataCXium A Pd G3 (10) | - | Cs₂CO₃ (3.0) | 2-MeTHF | 80 | 18 | 82[12] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Functionalized Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | 98 |
| 4-Bromoanisole | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 91 |
| 1-Bromo-4-nitrobenzene | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (2.0) | THF | 65 | 12 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
This guide provides troubleshooting advice and frequently asked questions regarding the work-up procedure for the synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key intermediate in pharmaceutical and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for the synthesis of this compound?
A typical work-up procedure involves quenching the reaction, extracting the product into an organic solvent, washing the organic phase to remove impurities, drying the organic layer, and finally, purifying the crude product. The specific details may vary depending on the reaction conditions.
Q2: Which solvents are recommended for extraction of the product?
Ethyl acetate is a commonly used solvent for extracting similar aromatic esters from aqueous reaction mixtures.[1] Dichloromethane or diethyl ether could also be viable alternatives depending on the specific impurities present.
Q3: What are the most effective methods for purifying the final product?
For solid organic compounds like this compound, the two most common and effective purification methods are column chromatography and recrystallization.[2] Column chromatography is often used to separate the desired product from unreacted starting materials and byproducts.[1][3] Recrystallization can be employed to obtain a highly pure crystalline product.[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the progress of the reaction.[3] By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. - Inefficient extraction. | - Monitor the reaction using TLC to ensure completion.[3] - Carefully control the reaction temperature, as electrophilic aromatic brominations are often sensitive to this parameter.[2] - Ensure appropriate quenching and work-up conditions to avoid product degradation. - Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.[1] |
| Presence of Multiple Spots on TLC After Work-up (Impure Product) | - Formation of isomers (e.g., ortho- or para-substituted byproducts). - Over-bromination leading to di- or tri-brominated products. - Presence of unreacted starting materials. | - Optimize reaction conditions such as temperature and reaction time to improve regioselectivity.[2] - Purify the crude product using column chromatography with an appropriate solvent system (e.g., petroleum ether: ethyl acetate) to separate the desired isomer.[1] - Recrystallization from a suitable solvent can also be effective in removing impurities. |
| Difficulty in Isolating the Product from the Aqueous Layer | - The product may be partially soluble in the aqueous phase, especially if it has polar functional groups. - Formation of an emulsion during extraction. | - Adjust the pH of the aqueous layer to suppress the ionization of any acidic or basic functional groups. - Add brine (saturated NaCl solution) to the aqueous layer to decrease the solubility of the organic product and help break emulsions.[1] - If an emulsion persists, filter the mixture through a pad of Celite or diatomaceous earth. |
| Oily Product Instead of a Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. - Purify the product using column chromatography to remove impurities that may be preventing crystallization.[1][3] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Quantitative Data Summary
The following table summarizes typical data associated with the synthesis of similar brominated aromatic esters. Note that these values are illustrative and may vary for the specific synthesis of this compound.
| Parameter | Typical Value | Source/Analogy |
| Purity (after purification) | >95% | General expectation for pharmaceutical intermediates.[5] |
| Yield (after purification) | 70-90% | Based on yields for similar esterification and bromination reactions.[1][4] |
| Column Chromatography Eluent | Petroleum Ether: Ethyl Acetate (e.g., 10:1) | A common solvent system for separating moderately polar organic compounds.[1] |
Experimental Workflow and Diagrams
Work-up and Purification Workflow
The following diagram illustrates a typical workflow for the work-up and purification of this compound after the initial reaction is complete.
References
dealing with poor solubility of Methyl 3-bromo-5-(hydroxymethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of Methyl 3-bromo-5-(hydroxymethyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: I am observing precipitation of my compound during my experiment. What are the initial troubleshooting steps?
A2: Precipitation during an experiment is a common indicator of poor solubility. Here are some initial steps to take:
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Verify the concentration: Ensure the concentration of your compound does not exceed its saturation point in the chosen solvent.
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Check the temperature: Solubility is often temperature-dependent. Ensure your experimental temperature has not decreased, which could cause the compound to crash out of solution.
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Assess solvent compatibility: If you are using a mixture of solvents, the ratio might not be optimal for solubility.
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Consider pH: If your medium is aqueous, the pH can significantly impact the solubility of ionizable compounds. Although this specific compound is not strongly acidic or basic, pH can still have an effect.
Q3: What are the common strategies to improve the solubility of a poorly soluble compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds.[2][3][4][5][6][7][8][9][10] These can be broadly categorized as physical and chemical modifications. Common approaches include:
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Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble) and a miscible co-solvent (in which it is highly soluble).[2][10][11]
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pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility in aqueous media.[6][10][11]
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Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[2][4][5][11]
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Solid Dispersion: Dispersing the compound in an inert carrier matrix at the solid state.[4][5][9]
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Particle Size Reduction (Micronization): Increasing the surface area of the solid compound to enhance the dissolution rate.[3][7][8][10]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues related to the poor solubility of this compound.
Issue 1: Compound is not dissolving in the desired aqueous buffer.
Possible Cause: The polarity of the aqueous buffer is too high for the compound to dissolve at the target concentration.
Solutions:
-
Introduce a Co-solvent:
-
Recommendation: Add a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or propylene glycol to the aqueous buffer.[2][11]
-
Procedure: First, dissolve the this compound in a minimal amount of the organic co-solvent to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer to the desired final concentration.[12] Be cautious with the final percentage of the organic solvent, as it may affect your experimental system.
-
-
pH Adjustment:
-
Recommendation: Although this compound does not have strongly acidic or basic groups, slight pH adjustments might influence solubility.
-
Procedure: Attempt to adjust the pH of the aqueous buffer to be slightly more acidic or basic to see if it improves solubility.
-
Issue 2: Compound precipitates when a stock solution in organic solvent is diluted with an aqueous medium.
Possible Cause: The sudden change in solvent polarity upon dilution causes the compound to exceed its solubility limit in the final solvent mixture.
Solutions:
-
Optimize the Co-solvent System:
-
Recommendation: Experiment with different co-solvents and varying final concentrations. Some co-solvents are better at maintaining the solubility of specific compounds in aqueous mixtures.
-
Procedure: Prepare small-scale test dilutions with different co-solvents (e.g., DMSO, DMF, ethanol) and at different final percentages (e.g., 1%, 5%, 10%) to identify the optimal conditions.
-
-
Use of Surfactants:
-
Recommendation: Incorporate a non-ionic surfactant like Tween-80 or Pluronic-F68 into the aqueous medium before adding the compound's stock solution.[4] Surfactants form micelles that can help keep the compound solubilized.[2][5]
-
Procedure: Prepare the aqueous buffer containing the desired concentration of the surfactant. Then, slowly add the concentrated stock solution of the compound while vortexing or stirring.
-
Summary of Solubilization Techniques
| Technique | Principle | Advantages | Limitations |
| Co-solvency | Increasing solubility by adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[2][11] | Simple and widely used. Effective for many nonpolar compounds. | The organic solvent may interfere with the biological system or assay. Potential for precipitation upon dilution. |
| pH Adjustment | Altering the pH to ionize the compound, which increases its affinity for aqueous solutions.[10][11] | Can significantly increase solubility for ionizable compounds. | Not effective for neutral compounds. May affect the stability of the compound or the experimental system. |
| Surfactants | Forming micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2][5] | Effective at low concentrations. Can also improve stability. | Can be toxic to cells at higher concentrations. May interfere with certain assays. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier to improve its dissolution rate.[4][5] | Can significantly enhance dissolution and bioavailability. | Requires specialized formulation techniques. The carrier may have its own biological effects. |
| Micronization | Reducing the particle size to increase the surface area, which leads to a faster dissolution rate.[7][8][10] | Improves dissolution rate. | Does not increase the equilibrium solubility. May not be suitable for compounds with high dose numbers. |
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement by Co-solvency
-
Solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, DMF, ethanol).
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in the smallest practical volume of the selected organic solvent to create a high-concentration stock solution.
-
Dilution: While vortexing or stirring the aqueous buffer, add the stock solution dropwise to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a period of incubation under experimental conditions.
-
Optimization: If precipitation occurs, repeat the process by either decreasing the final concentration or increasing the percentage of the co-solvent in the final solution.
Protocol 2: General Procedure for Solubility Enhancement using Surfactants
-
Surfactant Selection: Choose a suitable surfactant, such as Tween-80 or Polysorbate 80.
-
Aqueous Medium Preparation: Prepare the aqueous buffer containing the desired concentration of the surfactant (e.g., 0.1% to 1% w/v).
-
Compound Addition:
-
Method A (Direct Dissolution): Add the solid this compound directly to the surfactant-containing buffer and stir until dissolved. Sonication may be used to aid dissolution.
-
Method B (Dilution from Stock): Prepare a concentrated stock solution of the compound in a suitable organic solvent (as in Protocol 1). Add the stock solution dropwise to the surfactant-containing buffer while stirring.
-
-
Observation: Monitor for clarity and any signs of precipitation.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Decision tree for troubleshooting the poor solubility of an organic compound.
References
- 1. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cgcijctr.com [cgcijctr.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pnrjournal.com [pnrjournal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For researchers and professionals in the field of drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a substituted aromatic compound with potential applications in medicinal chemistry. We will delve into the expected chemical shifts and coupling patterns, compare this technique with alternative analytical methods, and provide a standardized experimental protocol.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the benzylic methylene protons, and the hydroxyl proton. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The bromine atom and the methyl ester group are electron-withdrawing, which will deshield the aromatic protons, causing them to appear at a lower field. Conversely, the hydroxymethyl group is weakly activating.
Based on the analysis of structurally similar compounds, the following table summarizes the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.0 - 8.2 | Singlet (or doublet of doublets, d) | - (or small, ~1-2 Hz) | 1H |
| H-4 | ~7.8 - 8.0 | Singlet (or doublet of doublets, d) | - (or small, ~1-2 Hz) | 1H |
| H-6 | ~7.6 - 7.8 | Singlet (or doublet of doublets, d) | - (or small, ~1-2 Hz) | 1H |
| -OCH₃ | ~3.9 | Singlet (s) | - | 3H |
| -CH₂OH | ~4.7 | Singlet (s) | - | 2H |
| -OH | Variable (Broad Singlet) | Broad Singlet (br s) | - | 1H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample. The aromatic protons (H-2, H-4, and H-6) are expected to show meta-coupling, which is typically small (1-3 Hz), and may appear as sharp singlets or closely spaced doublets of doublets. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on factors like temperature, concentration, and solvent.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound often involves orthogonal analytical techniques to confirm purity and identity.
| Analytical Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information, proton environment, stereochemistry | Non-destructive, highly informative for structure, quantitative | Lower sensitivity compared to MS, complex spectra for large molecules |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a mobile and stationary phase | Purity assessment, quantification of impurities | High resolution, sensitive, widely applicable | Does not provide detailed structural information on its own |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | Identification of volatile impurities, molecular weight determination | High sensitivity and selectivity, excellent for volatile compounds | Requires volatile and thermally stable analytes |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., -OH, C=O, C-Br) | Fast, non-destructive, good for functional group identification | Provides limited information on the overall molecular structure |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution and homogeneity.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate spectral width, acquisition time, and number of scans.
3. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow of a typical ¹H NMR analysis from sample preparation to final structural elucidation.
Caption: Workflow of ¹H NMR analysis from sample preparation to structural elucidation.
By following this comprehensive guide, researchers can effectively utilize ¹H NMR spectroscopy for the structural characterization of this compound and similar novel compounds, ensuring the accuracy and reliability of their findings. The integration of orthogonal analytical techniques will further strengthen the confidence in the compound's identity and purity.
Interpreting the Mass Spectrum of Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Comparative Guide
This guide provides a detailed interpretation of the mass spectrum of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1] By comparing expected fragmentation patterns with alternative pathways, this document serves as a valuable resource for researchers in structural elucidation.
I. Molecular Structure and Isotopic Considerations
This compound (C₉H₉BrO₃) has a molecular weight that is influenced by the two stable isotopes of bromine: ⁷⁹Br and ⁸¹Br. These isotopes occur in an almost 1:1 natural abundance (50.69% for ⁷⁹Br and 49.31% for ⁸¹Br).[2] This near-equal ratio is a hallmark of bromine-containing compounds in mass spectrometry, resulting in a characteristic "M" and "M+2" peak pattern of similar intensity for the molecular ion and any bromine-containing fragments.[3][4][5][6]
-
Molecular Ion with ⁷⁹Br: 243.98 g/mol
-
Molecular Ion with ⁸¹Br: 245.98 g/mol
Therefore, the mass spectrum is expected to show two molecular ion peaks of nearly equal height at m/z 244 and 246.
II. Predicted Fragmentation Analysis
The fragmentation of this compound under electron ionization (EI) is governed by the stability of the resulting ions. Aromatic esters are known to produce prominent molecular ion peaks due to the stability of the aromatic ring.[7][8] The primary fragmentation pathways involve cleavages adjacent to the carbonyl group (α-cleavage) and losses of the substituents on the benzene ring.[9]
The table below summarizes the major expected fragments. The presence of the bromine atom results in a pair of peaks for each bromine-containing fragment, separated by 2 m/z units.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Significance |
| 244 / 246 | [C₉H₉BrO₃]⁺• | - | Molecular Ion (M⁺•) : The presence of a strong M/M+2 doublet confirms the molecular weight and the presence of one bromine atom. |
| 213 / 215 | [C₈H₆BrO₂]⁺ | •OCH₃ | Loss of Methoxy Radical : A common α-cleavage for methyl esters, leading to a stable acylium ion.[10] |
| 185 / 187 | [C₇H₆BrO]⁺ | •OCH₃, CO | Loss of Carbon Monoxide : Subsequent loss of CO from the m/z 213/215 fragment. This is characteristic of acylium ions. |
| 165 | [C₉H₉O₃]⁺ | •Br | Loss of Bromine Radical : Cleavage of the C-Br bond. This fragment will not show the M+2 pattern. |
| 157 / 159 | [C₆H₄Br]⁺ | C₃H₅O₃ | Bromophenyl Cation : Resulting from more extensive fragmentation of the side chains. |
| 134 | [C₈H₆O₂]⁺• | •Br, •OCH₃ | Loss of Bromine and Methoxy Radicals : A fragment resulting from multiple cleavages. |
| 105 | [C₇H₅O]⁺ | C₂H₄BrO₂ | Benzoyl Cation (from contaminant or alternative pathway) : While not a direct fragment, its presence could indicate an impurity or a complex rearrangement. |
| 77 | [C₆H₅]⁺ | C₃H₄BrO₃ | Phenyl Cation : Indicates significant fragmentation of the aromatic ring and loss of all substituents. |
III. Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard method for obtaining the mass spectrum of a semi-volatile compound like this compound is GC-MS.
-
Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
IV. Visualization of Fragmentation Pathway
The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the key ions observed in the spectrum.
Caption: Primary fragmentation pathways for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. savemyexams.com [savemyexams.com]
- 7. youtube.com [youtube.com]
- 8. GCMS Section 6.14 [people.whitman.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Purity Assessment of Methyl 3-bromo-5-(hydroxymethyl)benzoate: HPLC and Alternative Methods
Introduction
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks. This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity determination of non-volatile and semi-volatile organic compounds like this compound. It offers excellent resolution, sensitivity, and reproducibility for separating the main compound from its potential process-related impurities and degradation products.
Potential Impurities
For the purpose of this guide, we will consider the following potential impurities that could arise during the synthesis or storage of this compound:
-
Impurity A: 3-Bromo-5-(hydroxymethyl)benzoic acid: Formed by the hydrolysis of the methyl ester.
-
Impurity B: Methyl 3-(hydroxymethyl)benzoate: Unreacted starting material from a bromination step.
-
Impurity C: Methyl 3-bromo-5-(bromomethyl)benzoate: An over-bromination byproduct.
-
Impurity D: Methyl 3-bromo-5-formylbenzoate: An oxidation product of the hydroxymethyl group.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes representative data from an HPLC analysis of a this compound sample containing the aforementioned impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A | 4.8 | 21,500 | 0.72 |
| Impurity B | 7.2 | 15,000 | 0.50 |
| This compound | 9.5 | 2,925,000 | 97.50 |
| Impurity D | 11.1 | 9,000 | 0.30 |
| Impurity C | 13.6 | 30,000 | 1.00 |
HPLC Experimental Workflow
A Comparative Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate and Other Brominated Benzoate Isomers for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, brominated benzoates are pivotal building blocks. Their utility as versatile intermediates in the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs), is well-established.[1] This guide provides a detailed comparison of Methyl 3-bromo-5-(hydroxymethyl)benzoate with other common brominated benzoate isomers, including Methyl 2-bromobenzoate, Methyl 3-bromobenzoate, and Methyl 4-bromobenzoate. The objective is to offer a clear, data-driven perspective on their physicochemical properties, reactivity, and spectroscopic signatures to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Physicochemical Properties
The position of the bromine atom and the presence of other substituents on the benzene ring significantly influence the physicochemical properties of these esters. These properties, in turn, affect their solubility, handling, and reaction kinetics. The following table summarizes the key physical and chemical properties of this compound and its related isomers.
| Property | This compound | Methyl 2-bromobenzoate | Methyl 3-bromobenzoate | Methyl 4-bromobenzoate |
| Molecular Formula | C₉H₉BrO₃ | C₈H₇BrO₂ | C₈H₇BrO₂ | C₈H₇BrO₂ |
| Molecular Weight | 245.07 g/mol [2] | 215.04 g/mol [3] | 215.04 g/mol [4] | 215.04 g/mol [5] |
| Physical Form | White to yellow powder or crystals[6] | Colorless to pale yellow liquid[7] | White to light yellow crystalline solid or liquid[8] | White to off-white crystalline solid[9] |
| Melting Point | Not available | Not applicable | 31-33 °C[10] | 78-82 °C[9] |
| Boiling Point | 354.2 ± 32.0 °C at 760 mmHg[2] | 252 °C (lit.) | 127-128 °C at 15 mmHg (lit.)[10] | 250-260 °C |
| Density | Not available | 1.532 g/mL at 25 °C (lit.) | 1.498 g/cm³ | ~1.5 g/cm³[9] |
| Solubility | Not available | Not available | Slightly soluble in water[8] | Soluble in ethanol, ether, acetone, chloroform, DMF[9] |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. The electronic environment of the protons and carbon atoms in each isomer is unique, leading to distinct chemical shifts in their NMR spectra. The following tables provide a comparative summary of the ¹H and ¹³C NMR spectral data for the different brominated methyl benzoates.
¹H NMR Spectral Data (CDCl₃, ppm)
| Proton | Methyl 2-bromobenzoate | Methyl 3-bromobenzoate[7] | Methyl 4-bromobenzoate[7] |
| -OCH₃ | 3.91 (s, 3H) | 3.91 (s, 3H) | 3.87 (s, 3H) |
| Aromatic H | 7.30-7.77 (m, 4H) | 7.30-8.15 (m, 4H) | 7.55 (d, J=8.6 Hz, 2H), 7.87 (d, J=8.6 Hz, 2H) |
¹³C NMR Spectral Data (CDCl₃, ppm)
| Carbon | Methyl 2-bromobenzoate | Methyl 3-bromobenzoate[7] | Methyl 4-bromobenzoate[7] |
| -OCH₃ | Not available | 165.5 | 165.7 |
| C=O | Not available | Not available | Not available |
| Aromatic C | Not available | 135.7, 132.4 | 131.9, 131.1, 130.6, 128.5, 127.5 |
Comparative Reactivity
The position of the bromine atom on the aromatic ring significantly impacts the reactivity of the molecule in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions and hydrolysis.
Reactivity in Cross-Coupling Reactions
Aryl bromides are widely used substrates in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is largely influenced by the C-Br bond strength and the electronic nature of the substituents on the aromatic ring. Generally, aryl bromides are more reactive than aryl chlorides due to the lower bond dissociation energy of the C-Br bond.[11]
Hydrolytic Stability
A study on the chemical and biological hydrolytic stability of homologous ethyl benzoates provides valuable insights into the relative reactivity of the different isomers. The rate of hydrolysis can be an indicator of the electrophilicity of the carbonyl carbon and the overall stability of the ester. The study revealed that ethyl 4-bromobenzoate undergoes faster plasma hydrolysis compared to ethyl 3-bromobenzoate, suggesting that the para-isomer is more susceptible to nucleophilic attack.[12] This is consistent with the electron-withdrawing effect of the bromine atom being more pronounced at the para position, which increases the electrophilicity of the ester carbonyl group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results in a research setting. The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for these brominated benzoates. It should be noted that the optimal conditions may vary depending on the specific substrates and should be determined empirically.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Methyl Bromobenzoate with an Arylboronic Acid
Materials:
-
Methyl bromobenzoate isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl bromobenzoate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Role in Drug Discovery
Brominated benzoates, such as this compound, are key intermediates in the drug discovery pipeline. Their functional groups allow for a variety of chemical modifications, making them ideal starting points for the synthesis of compound libraries for high-throughput screening. The following diagram illustrates the logical workflow from a building block to a potential drug candidate.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 307353-32-8 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
- 9. METHYL 4-Bromobenzoate [nanfangchem.com]
- 10. Methyl 3-bromobenzoate, CAS No. 618-89-3 - iChemical [ichemical.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl 3-bromo-5-(hydroxymethyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of versatile building blocks is paramount to the successful synthesis of complex molecular architectures. Methyl 3-bromo-5-(hydroxymethyl)benzoate is a valuable trifunctional scaffold, offering three distinct points for chemical modification: a bromine atom amenable to cross-coupling, a hydroxyl group for etherification or esterification, and a methyl ester that can be hydrolyzed or aminated. This guide provides an objective comparison of the reactivity of this compound with other commonly employed building blocks in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.
Reactivity Overview and Comparison
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle of reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
This compound possesses two substituents meta to the bromine atom: a methyl ester, which is electron-withdrawing, and a hydroxymethyl group, which is weakly electron-withdrawing. The net electronic effect makes the aromatic ring relatively electron-poor, thus activating the C-Br bond towards oxidative addition with a palladium(0) catalyst.
For a comparative analysis, we will consider its reactivity relative to two other building blocks:
-
Methyl 3-bromo-5-formylbenzoate: The formyl group is a stronger electron-withdrawing group than the hydroxymethyl group, which is expected to further increase the reactivity in cross-coupling reactions.
-
Methyl 3-bromo-5-methylbenzoate: The methyl group is weakly electron-donating, which should render this substrate less reactive compared to its hydroxymethyl and formyl counterparts.
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While direct, side-by-side comparative studies for these specific compounds are not always available in the literature, the presented data is compiled from analogous reactions and established principles of reactivity.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Building Block | Time (h) | Yield (%) | Notes |
| This compound | 12 | ~85-95 | Good reactivity due to the presence of the electron-withdrawing ester group. The hydroxymethyl group is generally well-tolerated. |
| Methyl 3-bromo-5-formylbenzoate | 8 | >95 | The strongly electron-withdrawing formyl group accelerates the rate of reaction, leading to shorter reaction times and excellent yields. |
| Methyl 3-bromo-5-methylbenzoate | 18 | ~80-90 | The electron-donating methyl group slightly deactivates the aryl bromide, resulting in longer reaction times. |
Table 2: Buchwald-Hartwig Amination with Aniline
| Building Block | Time (h) | Yield (%) | Notes |
| This compound | 16 | ~80-90 | The activated C-Br bond allows for efficient amination. The hydroxyl group may require protection in some cases to avoid side reactions. |
| Methyl 3-bromo-5-formylbenzoate | 10 | >90 | High reactivity due to the formyl group. Care must be taken to avoid side reactions involving the aldehyde. |
| Methyl 3-bromo-5-methylbenzoate | 24 | ~75-85 | Slower reaction rates are observed due to the less activated C-Br bond. |
Table 3: Sonogashira Coupling with Phenylacetylene
| Building Block | Time (h) | Yield (%) | Notes |
| This compound | 6 | ~85-95 | Efficient coupling is typically observed under standard Sonogashira conditions. |
| Methyl 3-bromo-5-formylbenzoate | 4 | >95 | The electron-deficient nature of the aryl bromide facilitates rapid coupling. |
| Methyl 3-bromo-5-methylbenzoate | 10 | ~80-90 | The less activated substrate requires longer reaction times for complete conversion. |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (5:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for the time indicated in Table 1, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Remove the tube from the glovebox, add the amine and anhydrous toluene via syringe under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 110 °C for the time indicated in Table 2, or until completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][3][4]
Protocol 3: Sonogashira Coupling
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for the time indicated in Table 3, or until completion.[5]
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Conclusion
This compound demonstrates robust and versatile reactivity in a range of palladium-catalyzed cross-coupling reactions, making it a highly valuable building block in synthetic chemistry. Its reactivity profile, influenced by the meta-disposed electron-withdrawing methyl ester and weakly electron-withdrawing hydroxymethyl group, positions it as a moderately activated aryl bromide. This allows for efficient coupling under standard conditions, while offering a degree of selectivity in more complex systems.
In comparison to analogs, it is generally more reactive than substrates bearing electron-donating groups and slightly less reactive than those with strongly electron-withdrawing functionalities. This guide provides researchers with the foundational data and protocols to effectively utilize this compound in their synthetic endeavors and make informed decisions when selecting building blocks for drug discovery and materials science applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Methyl 3-bromo-5-(hydroxymethyl)benzoate for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyl 3-bromo-5-(hydroxymethyl)benzoate and its alternatives in the context of synthetic chemistry, particularly focusing on its performance in palladium-catalyzed cross-coupling reactions. Experimental data, protocols, and quality specifications are presented to aid researchers in selecting the optimal building block for their drug discovery and development pipelines.
Certificate of Analysis: Quality Specifications
A Certificate of Analysis (CoA) is a critical document that assures the identity and quality of a chemical reagent. While individual batch results may vary slightly, the table below summarizes the typical specifications for this compound, providing a baseline for its quality.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥ 97.0% | High-Performance Liquid Chromatography |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Melting Point | 88 - 92 °C | Melting Point Apparatus |
| Solubility | Soluble in Methanol, Ethyl Acetate | Visual |
| Residual Solvents | ≤ 0.5% | Gas Chromatography |
Performance in Synthetic Chemistry: The Suzuki-Miyaura Coupling
This compound is a versatile intermediate, frequently utilized in carbon-carbon bond-forming reactions.[1] A primary application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceutical agents.[2][3][4]
The choice of the halide on the aromatic ring (I, Br, Cl) is a critical parameter that influences reaction efficiency, rate, and cost. This guide compares the performance of this compound with its iodo- and chloro-analogs in a typical Suzuki-Miyaura coupling with phenylboronic acid.
Logical Relationship: Halide Reactivity in Suzuki Coupling
The diagram below illustrates the established reactivity trend for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.
References
A Comparative Guide to Analytical Techniques for Characterizing Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a benzoate ester derivative with the molecular formula C₉H₉BrO₃.[1] Its unique structure, incorporating a bromine atom and a hydroxymethyl group on the aromatic ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory submissions. This guide provides a comparative overview of the primary analytical techniques used to characterize this molecule, complete with expected data and detailed experimental protocols.
Primary Analytical Techniques: A Head-to-Head Comparison
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy identifies the number and type of hydrogen atoms in the molecule. The chemical shift, splitting pattern, and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the total number of different carbon environments.
Predicted NMR Data
While direct experimental spectra for this specific compound are not publicly available, data can be reliably predicted based on the analysis of structurally similar compounds.[2][3][4]
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data
| Assignment | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Multiplicity | |
| Ar-H (Position 2) | ~8.05 | s |
| Ar-H (Position 4) | ~7.85 | s |
| Ar-H (Position 6) | ~7.60 | s |
| -CH₂OH | ~4.75 | s |
| -COOCH₃ | ~3.90 | s |
| -CH₂OH | ~2.0 (broad) | s |
| Ar-C-Br (Position 3) | - | - |
| Ar-C-CH₂OH (Position 5) | - | - |
| Ar-C-COOCH₃ (Position 1) | - | - |
| C =O | - | - |
Note: Predicted values are estimates. Actual experimental values may vary.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H include a 30° pulse and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled sequence is typically used.[2]
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data
The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Table 2: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Ion | Interpretation |
| 244 / 246 | [C₉H₉BrO₃]⁺ | Molecular Ion (M⁺) |
| 213 / 215 | [M - OCH₃]⁺ | Loss of a methoxy group |
| 185 / 187 | [M - COOCH₃]⁺ | Loss of the methyl ester group |
| 165 | [M - Br]⁺ | Loss of a bromine atom |
| 134 | [M - Br - OCH₃]⁺ | Loss of bromine and a methoxy group |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 100°C and ramp to 280°C.
-
MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV for EI). The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to vibrate.
Expected IR Data
The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-oxygen (C-O) groups.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol (-CH₂OH) |
| 3100 - 3000 (weak) | C-H stretch | Aromatic |
| 2960 - 2850 (weak) | C-H stretch | Aliphatic (-CH₃) |
| 1730 - 1715 (strong) | C=O stretch | Ester |
| 1600, 1450 (medium) | C=C stretch | Aromatic Ring |
| 1300 - 1100 (strong) | C-O stretch | Ester and Alcohol |
| 700 - 550 (medium) | C-Br stretch | Bromo-alkane |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: No specific preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: First, record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂ and H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture. For characterization, it is primarily used to determine the purity of the compound.
Expected HPLC Performance
Using a reverse-phase method, this compound, being a moderately polar compound, will elute at a reasonable retention time. A single, sharp peak would indicate a high degree of purity.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7-10 minutes (highly method-dependent) |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Setup: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared sample and run the gradient method.
-
Data Analysis: Integrate the area of the peak corresponding to the main compound. Purity can be calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Visualizing the Analytical Workflow
The characterization of a chemical compound is a systematic process where information from multiple techniques is integrated to build a complete profile.
Caption: Experimental workflow for the characterization of a chemical compound.
Integrated Data for Structural Elucidation
No single technique provides all the necessary information. The true power of these analytical methods lies in their combined application, where each result acts as a piece of a puzzle.
Caption: Relationship between analytical techniques and structural information.
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. NMR spectroscopy provides the definitive structural backbone, Mass Spectrometry confirms the molecular weight and formula, IR spectroscopy verifies the presence of key functional groups, and HPLC assesses the compound's purity. By comparing the data obtained from these techniques against predicted values and known standards, researchers can confidently confirm the identity, structure, and quality of this important chemical intermediate.
References
A Comparative FT-IR Spectral Analysis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectral analysis of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a compound relevant in organic synthesis and drug development. For researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies and offers a comparative analysis with structurally related molecules to aid in spectral interpretation and characterization.
Overview of Functional Groups
This compound possesses several key functional groups that give rise to a characteristic infrared spectrum:
-
Hydroxyl Group (-OH): The presence of a hydroxymethyl group introduces a broad O-H stretching vibration.
-
Ester Group (-COOCH₃): This group is characterized by a strong carbonyl (C=O) stretching peak and C-O stretching vibrations.
-
Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.
-
Bromo Substituent (C-Br): The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region.
-
Methyl Group (-CH₃): This group will show aliphatic C-H stretching and bending vibrations.
Comparative FT-IR Data
To effectively identify the characteristic peaks of this compound, its expected spectrum is compared with the experimentally determined spectra of three analogues: Methyl Benzoate, Benzyl Alcohol, and Methyl 3-bromobenzoate. This comparison allows for the assignment of specific vibrational modes by observing the influence of each functional group.
| Functional Group | Vibrational Mode | This compound (Expected) (cm⁻¹) | Methyl Benzoate (Experimental) (cm⁻¹) | Benzyl Alcohol (Experimental) (cm⁻¹) | Methyl 3-bromobenzoate (Experimental) (cm⁻¹) |
| Hydroxyl | O-H Stretch (broad) | 3500 - 3200 | - | 3400 - 3200 | - |
| Aromatic | C-H Stretch | 3100 - 3000 | ~3030[1] | 3080 - 3030 | 3100 - 3000 |
| Aliphatic | C-H Stretch | 3000 - 2850 | 2960, 2870[1] | 2930, 2870 | 2960 - 2950 |
| Ester | C=O Stretch | ~1720 | 1730 - 1715[1] | - | ~1725 |
| Aromatic | C=C Stretch | 1600 - 1450 | 1600 - 1450[2] | 1600, 1495, 1455 | 1595, 1475 |
| Ester | C-O Stretch | 1300 - 1100 | 1300 - 1000[1] | - | 1300 - 1100 |
| Hydroxyl | C-O Stretch | ~1050 | - | ~1020 | - |
| Halogen | C-Br Stretch | 700 - 500 | - | - | 700 - 600 |
Experimental Protocol: FT-IR Spectroscopy
This section provides a standard procedure for acquiring the FT-IR spectrum of a solid organic compound like this compound.
Objective: To obtain a high-quality infrared spectrum of the analyte for functional group identification.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
KBr (potassium bromide), spectroscopy grade, dried
-
Sample of this compound
-
Spatula
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder.
-
Grind the mixture in an agate mortar to a fine, uniform powder. This minimizes scattering of the infrared radiation.
-
Transfer the powdered mixture to the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks in the spectrum and correlate them with the expected vibrational frequencies of the functional groups.
-
Comparative Workflow
Caption: Workflow for the comparative FT-IR analysis of the target molecule.
References
A Comparative Guide to the Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its bifunctional nature, featuring both a reactive bromomethyl group and a versatile hydroxymethyl moiety, makes it a sought-after intermediate. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Selective Reduction of a Diester | Route 2: Functionalization of a Toluene Derivative |
| Starting Material | Dimethyl 5-bromoisophthalate | 3-bromo-5-methylbenzoic acid |
| Number of Steps | 1 | 3 |
| Key Transformations | Selective mono-reduction of a diester | Esterification, benzylic bromination, hydrolysis |
| Overall Yield | Moderate to Good | Variable, dependent on each step's efficiency |
| Scalability | Potentially high | Moderate |
| Key Challenges | Achieving high selectivity in the reduction step | Control of benzylic bromination, potential side reactions |
Route 1: Selective Reduction of Dimethyl 5-bromoisophthalate
This approach leverages the commercially available or readily synthesized Dimethyl 5-bromoisophthalate. The core of this route is the selective reduction of one of the two methyl ester groups to a hydroxymethyl group. This transformation requires careful selection of a reducing agent and precise control of reaction conditions to prevent over-reduction to the diol or reduction of the bromo substituent.
Experimental Protocol
Step 1: Synthesis of Dimethyl 5-bromoisophthalate
A straightforward Fischer esterification of 5-bromoisophthalic acid yields the diester intermediate.
-
Reaction: 5-bromoisophthalic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried.
-
Yield: High, typically around 89%.
Step 2: Selective Mono-reduction
The selective reduction of one ester group is a critical step. While various reducing agents can be employed, lithium borohydride (LiBH₄) in a mixed solvent system at low temperatures has been shown to favor mono-reduction.
-
Reaction: Dimethyl 5-bromoisophthalate is dissolved in a mixture of tetrahydrofuran (THF) and methanol. The solution is cooled to 0°C, and a solution of lithium borohydride in THF is added dropwise. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Presentation
| Step | Product | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| 1 | Dimethyl 5-bromoisophthalate | 5-bromoisophthalic acid, Methanol, H₂SO₄ | Methanol | Reflux | 6 h | ~89 | >98 |
| 2 | This compound | Dimethyl 5-bromoisophthalate, LiBH₄ | THF/Methanol | 0°C | 2-4 h | 60-70 | >97 |
Synthetic Pathway
Route 2: Functionalization of 3-bromo-5-methylbenzoic acid
This alternative route begins with the commercially available 3-bromo-5-methylbenzoic acid. The synthesis involves three main steps: esterification of the carboxylic acid, benzylic bromination of the methyl group, and subsequent hydrolysis to the desired hydroxymethyl group.
Experimental Protocol
Step 1: Esterification of 3-bromo-5-methylbenzoic acid
The initial step is a standard Fischer esterification to produce methyl 3-bromo-5-methylbenzoate.[1]
-
Reaction: 3-bromo-5-methylbenzoic acid is dissolved in methanol with a catalytic amount of concentrated sulfuric acid and refluxed.
-
Work-up: Similar to Route 1, the product is isolated by precipitation in water and filtration.
-
Yield: Typically high, >90%.
Step 2: Benzylic Bromination
The methyl group of methyl 3-bromo-5-methylbenzoate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator.
-
Reaction: Methyl 3-bromo-5-methylbenzoate, NBS, and a catalytic amount of benzoyl peroxide are refluxed in a non-polar solvent such as carbon tetrachloride. The reaction is initiated by light (e.g., a sunlamp).
-
Work-up: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate and brine, dried, and the solvent is evaporated.
-
Purification: The crude product, methyl 3-bromo-5-(bromomethyl)benzoate, can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis of the Benzyl Bromide
The final step involves the conversion of the bromomethyl group to a hydroxymethyl group.
-
Reaction: The crude methyl 3-bromo-5-(bromomethyl)benzoate is dissolved in a mixture of acetone and water, and a mild base such as calcium carbonate is added. The mixture is refluxed for several hours.
-
Work-up: The inorganic salts are removed by filtration. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Purification: The final product is purified by column chromatography.
Data Presentation
| Step | Product | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| 1 | Methyl 3-bromo-5-methylbenzoate | 3-bromo-5-methylbenzoic acid, MeOH, H₂SO₄ | Methanol | Reflux | 4-6 h | >90 | >98 |
| 2 | Methyl 3-bromo-5-(bromomethyl)benzoate | Methyl 3-bromo-5-methylbenzoate, NBS, Benzoyl Peroxide | CCl₄ | Reflux | 2-3 h | 70-80 | ~95 |
| 3 | This compound | Methyl 3-bromo-5-(bromomethyl)benzoate, CaCO₃ | Acetone/Water | Reflux | 4-6 h | 80-90 | >97 |
Synthetic Pathway
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is more convergent, with fewer steps from a commercially available or easily prepared diester. The main challenge lies in achieving high selectivity during the reduction step to maximize the yield of the desired mono-alcohol and minimize the formation of the diol by-product. Careful control of stoichiometry and temperature is paramount.
Route 2 is a more linear synthesis with well-established transformations. While it involves more steps, each step generally proceeds with high yield. The benzylic bromination requires careful handling of radical initiators and light sources.
The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. For larger scale preparations, the optimization of the selective reduction in Route 1 could be highly advantageous. For smaller scale, research-focused applications, the more predictable, multi-step approach of Route 2 may be preferable.
References
Validating the Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Comparative Guide to Synthetic Routes and NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The structural validation of the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy is also detailed. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy and effectively validate the product's identity and purity.
Comparative Analysis of Synthetic Routes
Two plausible and efficient synthetic pathways for the synthesis of this compound are outlined below. Route A involves the direct esterification of 3-bromo-5-(hydroxymethyl)benzoic acid, while Route B entails the bromination of methyl 3-(hydroxymethyl)benzoate.
| Parameter | Route A: Esterification | Route B: Bromination |
| Starting Material | 3-Bromo-5-(hydroxymethyl)benzoic acid | Methyl 3-(hydroxymethyl)benzoate |
| Key Transformation | Fischer Esterification | Electrophilic Aromatic Bromination |
| Reagents | Methanol, Sulfuric Acid | N-Bromosuccinimide (NBS), Acetonitrile |
| Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | 85-95% | 70-80% |
| Purification | Extraction and solvent evaporation | Column chromatography |
| Advantages | High yield, simple work-up | Readily available starting material |
| Disadvantages | Starting material may be less common | Potential for side products, requires chromatography |
Experimental Protocols
Route A: Synthesis via Fischer Esterification
This route begins with the commercially available 3-bromo-5-(hydroxymethyl)benzoic acid and converts it to the corresponding methyl ester.
Materials:
-
3-Bromo-5-(hydroxymethyl)benzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 3-bromo-5-(hydroxymethyl)benzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Route B: Synthesis via Electrophilic Bromination
This alternative route starts with methyl 3-(hydroxymethyl)benzoate and introduces the bromine atom in the desired position through electrophilic aromatic substitution.
Materials:
-
Methyl 3-(hydroxymethyl)benzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 3-(hydroxymethyl)benzoate (1.0 eq) in acetonitrile (15 vol), add N-bromosuccinimide (1.1 eq) in one portion.
-
The reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with deionized water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.
NMR Validation of this compound
The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts and multiplicities are detailed in the table below.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₂OH | ~4.7 | Singlet | 2H |
| Aromatic H | ~7.8 - 8.2 | Multiplet | 3H |
| -OH | Variable | Broad Singlet | 1H |
Note: The spectrum should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shift of the hydroxyl proton is variable and may exchange with residual water in the solvent.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two synthetic routes described.
Caption: Comparative workflow of synthetic routes.
Assessing the Utility of Methyl 3-bromo-5-(hydroxymethyl)benzoate in Library Synthesis: A Comparative Guide
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a versatile trifunctional building block for the synthesis of diverse chemical libraries. Its structure incorporates three key functional groups amenable to a variety of chemical transformations: a bromine atom, a hydroxymethyl group, and a methyl ester. This unique combination allows for the systematic and divergent elaboration of a central scaffold, making it a valuable reagent for drug discovery and materials science. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, the hydroxymethyl group can be oxidized or used in ether and ester formation, and the methyl ester can be hydrolyzed and converted to an amide.
This guide provides a comparative analysis of this compound against other common building blocks, supported by representative experimental data and detailed protocols for key chemical transformations.
Comparative Analysis of Building Blocks
The utility of this compound is best understood when compared to structurally similar alternatives. The choice of building block will ultimately depend on the desired final structures in the chemical library.
| Building Block | Key Features | Primary Applications in Library Synthesis | Potential for Further Diversification |
| This compound | Aryl bromide, primary alcohol, methyl ester | C-C, C-N, and C-O bond formation via cross-coupling at the bromide. Etherification, esterification, or oxidation of the hydroxymethyl group. Amide formation via the ester. | High |
| Methyl 3-bromo-5-hydroxybenzoate | Aryl bromide, phenol, methyl ester | Similar cross-coupling at the bromide. Phenolic hydroxyl allows for ether synthesis (e.g., Williamson ether synthesis) and can influence the electronic properties of the ring. | High, with different reactivity at the hydroxyl group compared to a hydroxymethyl group. |
| Methyl 3-bromo-5-methylbenzoate | Aryl bromide, methyl group, methyl ester | Primarily used for diversification through cross-coupling at the bromide position. The methyl group is relatively inert but can be a strategic steric or electronic element. | Moderate, limited to reactions at the bromide and ester. |
| Methyl 3-boronobenzoate | Aryl boronic acid derivative, methyl ester | Primarily used as the organoboron partner in Suzuki-Miyaura cross-coupling reactions with various aryl halides.[1][2] | Moderate, mainly focused on derivatization of the ester. |
Performance in Key Coupling Reactions
The aryl bromide of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental to library synthesis.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | 2-24 | 85-95[1][2] |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N or i-Pr₂NH | Toluene or THF | 25-70 | 3-24 | 70-90[3][4][5] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | [Pd(allyl)Cl]₂/t-BuXPhos or Pd₂(dba)₃/XPhos | t-BuONa or K₃PO₄ | Toluene or Dioxane | 100 | 18-24 | 68-90[6][7][8] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or toluene)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with an amine.[6][8][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., XPhos or SPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate the tube and backfill with an inert gas.
-
Add the anhydrous solvent, this compound, and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 100 °C) for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in library synthesis.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: Comparison of synthetic routes from different building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Methyl 3-bromo-5-(hydroxymethyl)benzoate, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to laboratory safety and environmental responsibility. This compound, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides a comprehensive, step-by-step plan for its safe disposal.
Hazard and Safety Data Overview
Before handling this compound, it is crucial to be aware of its associated hazards and necessary safety precautions.
| Data Point | Information | Citations |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage | Store in a refrigerator. Keep container tightly closed in a dry and well-ventilated place. | [1][4][5] |
| Personal Protective Equipment (PPE) | Wear laboratory clothing, chemical-resistant gloves, and safety goggles. Use only in a chemical fume hood. | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[6][7]
-
Segregate from Other Waste Streams: It is critical to keep halogenated waste separate from non-halogenated organic waste, as well as from aqueous, acidic, basic, or solid waste streams.[5][8][9] Mixing different waste categories can lead to dangerous chemical reactions and complicates the disposal process.[3]
Step 2: Waste Accumulation and Containment
-
Use a Designated Waste Container: Collect waste this compound in a dedicated, properly labeled container. This container should be made of a material compatible with the chemical and have a secure, leak-proof lid.[2]
-
Store in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[10] This area should be under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent the spread of material in case of a leak or spill.[3][11]
Step 3: Proper Labeling of Waste Containers
Accurate and thorough labeling is a critical component of safe chemical waste management.
-
Immediate Labeling: The waste container must be labeled as soon as the first drop of waste is added.[5][12]
-
Required Information on the Label: The label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[15]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[13][14]
-
The accumulation start date (the date the first waste was added to the container).[12][13][14]
-
The name and contact information of the generating laboratory or principal investigator.[12]
Step 4: Arranging for Disposal
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your institution's EHS office is responsible for the collection and disposal of hazardous waste.[3][10] They will provide specific guidance on their procedures and schedule for waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[2][8][12]
-
Handling of Empty Containers: Even empty containers that held this chemical must be treated as hazardous waste and disposed of through the EHS office, unless they have been triple-rinsed according to institutional protocols.[3][8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. danielshealth.com [danielshealth.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. unigoa.ac.in [unigoa.ac.in]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 13. Hazardous Waste Labeling: What You Need to Know | HWH Environmental [hwhenvironmental.com]
- 14. actenviro.com [actenviro.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling Methyl 3-bromo-5-(hydroxymethyl)benzoate
For researchers, scientists, and drug development professionals, the safe and compliant handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for managing Methyl 3-bromo-5-(hydroxymethyl)benzoate, covering personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Profile:
-
Chemical Name: this compound
-
CAS Number: 307353-32-8
-
Physical Form: White to yellow powder or crystals.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to provide a complete seal around the eyes. A face shield may be necessary when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4][5] Gloves should be inspected for integrity before each use. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against skin contact. For larger quantities, a chemical-resistant apron may be appropriate.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Not generally required if handled in a well-ventilated area or a chemical fume hood.[1] If dust or aerosols are likely to be generated, a respirator is recommended. |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure and contamination risks. The diagram below outlines the key steps for the safe handling of this compound, from preparation to disposal.
Experimental Protocols: Step-by-Step Guidance
Handling and Storage:
-
Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed, chemically resistant container.[6][7] It should be stored away from incompatible materials such as oxidizing agents.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[7] Contaminated clothing should be laundered separately before reuse.[7]
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: As a brominated organic compound, all waste containing this chemical must be categorized as "Halogenated Organic Waste".[6] It should not be mixed with non-halogenated organic waste.[6]
-
Solid Waste: Contaminated items such as gloves, filter paper, and empty containers must be collected in a designated solid hazardous waste container.[6]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[6]
-
Disposal Procedure: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[9][10] The containers should be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[6]
References
- 1. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 3-bromo-5-hydroxybenzoate, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
